Technical Documentation Center

2'-Chloro-5-fluoro-2-hydroxybenzophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2'-Chloro-5-fluoro-2-hydroxybenzophenone
  • CAS: 2341-94-8

Core Science & Biosynthesis

Foundational

2'-Chloro-5-fluoro-2-hydroxybenzophenone chemical structure and properties

An In-Depth Technical Guide to Substituted Hydroxybenzophenones: Focus on 2'-Chloro-5-fluoro-2-hydroxybenzophenone Introduction Benzophenones represent a critical class of aromatic ketones characterized by a central carb...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Substituted Hydroxybenzophenones: Focus on 2'-Chloro-5-fluoro-2-hydroxybenzophenone

Introduction

Benzophenones represent a critical class of aromatic ketones characterized by a central carbonyl group bonded to two phenyl rings. Their utility spans a vast range of industrial and research applications, from photostabilizers in polymers and UV filters in cosmetics to foundational precursors in the synthesis of pharmaceuticals.[1] The specific functionality and properties of a benzophenone derivative are dictated by the nature and position of substituents on its phenyl rings.

This guide provides a detailed technical examination of 2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS No: 2341-94-8) .[2] This molecule is a member of the halogenated and hydroxylated benzophenone family, a group renowned for its ability to absorb and dissipate ultraviolet radiation. Due to the limited availability of extensive public data on this specific isomer, this document will provide a comprehensive overview by integrating known information with comparative analysis of closely related, well-characterized analogs. By examining its structure, plausible synthetic routes, and the established applications of its isomers, we can construct a robust scientific profile relevant to researchers, chemists, and professionals in drug development.

Part 1: Chemical Structure and Physicochemical Properties

The molecular structure of 2'-Chloro-5-fluoro-2-hydroxybenzophenone is defined by a benzoyl group attached to a substituted phenol. The key features are:

  • A hydroxyl (-OH) group at the 2-position of one phenyl ring.

  • A fluorine (-F) atom at the 5-position of the same hydroxyl-bearing ring.

  • A chlorine (-Cl) atom at the 2'-position of the second phenyl ring.

The ortho-positioning of the hydroxyl group relative to the carbonyl bridge is a critical structural motif. This arrangement facilitates intramolecular hydrogen bonding, which is fundamental to the photostabilizing mechanism observed in many hydroxybenzophenones.

Core Physicochemical Data

The fundamental properties of 2'-Chloro-5-fluoro-2-hydroxybenzophenone are summarized below. For context, these are compared with the isomeric compound 4'-Chloro-5-fluoro-2-hydroxybenzophenone, which has broader documented applications.

Property2'-Chloro-5-fluoro-2-hydroxybenzophenone4'-Chloro-5-fluoro-2-hydroxybenzophenoneSource(s)
CAS Number 2341-94-862433-26-5[1][2]
Molecular Formula C₁₃H₈ClFO₂C₁₃H₈ClFO₂[1][2]
Molecular Weight 250.65 g/mol 250.65 g/mol [1][2]
Appearance Not specifiedWhite to yellow to green powder/crystal[1]
Melting Point Not specified66 - 70 °C[1]
Purity/Specification Not specified≥ 97% (GC)[1]

Part 2: Analytical Characterization Workflow

Rigorous characterization is essential to confirm the identity and purity of a synthesized or procured chemical compound. While specific spectra for 2'-Chloro-5-fluoro-2-hydroxybenzophenone are not widely published, a standard analytical workflow would involve Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification.

Rationale for Methodology
  • Gas Chromatography (GC): Benzophenones are generally volatile enough for GC analysis, which provides excellent separation of the target compound from starting materials, byproducts, or impurities.[3]

  • Mass Spectrometry (MS): Electron Ionization (EI) MS is a powerful tool for structural elucidation. The fragmentation pattern provides a unique "fingerprint" of the molecule, allowing for confirmation of its molecular weight and key structural components.[4] High-resolution MS, such as Orbitrap technology, can provide highly accurate mass measurements, further increasing confidence in identification.[5]

Standard Operating Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Instrument Setup:

    • Injector: Split/splitless, set to 250 °C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Transfer Line: 280 °C.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 350.

  • Data Analysis:

    • Identify the molecular ion peak (M•+), which should correspond to the molecular weight (m/z ~250 and ~252 due to the ³⁵Cl/³⁷Cl isotope pattern).

    • Analyze the fragmentation pattern. Expected fragments would include the loss of Cl, F, CO, and cleavage to form substituted benzoyl or phenyl cations.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Interpretation Sample Compound Sample Dissolution Dissolve to 1 mg/mL Sample->Dissolution Solvent Volatile Solvent (e.g., DCM) Solvent->Dissolution Injector Injector (250°C) Dissolution->Injector GC_Column GC Column (Temp Programmed) Injector->GC_Column Vaporization MS_Detector Mass Spectrometer (EI, 70 eV) GC_Column->MS_Detector Separation Data_Acq Data Acquisition MS_Detector->Data_Acq Analysis Analyze Spectrum: - Molecular Ion Peak - Fragmentation Pattern Data_Acq->Analysis Confirmation Structure Confirmation Analysis->Confirmation

Fig 1: General workflow for GC-MS analysis of a benzophenone derivative.

Part 3: Plausible Synthetic Pathway

The most direct and industrially significant method for synthesizing benzophenones is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, mediated by a Lewis acid catalyst.

For 2'-Chloro-5-fluoro-2-hydroxybenzophenone, a plausible synthesis would involve the reaction of 4-fluorophenol with 2-chlorobenzoyl chloride .

Reaction Mechanism Rationale
  • Activation of the Acyl Chloride: The Lewis acid (e.g., AlCl₃) coordinates with the carbonyl oxygen of 2-chlorobenzoyl chloride. This polarization enhances the electrophilicity of the carbonyl carbon, forming a highly reactive acylium ion or a complex.

  • Nucleophilic Attack: The electron-rich 4-fluorophenol acts as the nucleophile. The hydroxyl group is a strong activating group, directing the electrophilic attack to the ortho and para positions. Since the para position is blocked by fluorine, the acylation is directed to the ortho position (position 2).

  • Rearomatization: The resulting intermediate (an arenium ion) loses a proton to regenerate the aromatic ring, yielding the final product. A subsequent workup with acid and water hydrolyzes the aluminum-phenoxide complex and removes the catalyst.

Experimental Protocol: Proposed Synthesis

Disclaimer: This is a generalized, hypothetical protocol based on established chemical principles. It must be adapted and optimized under controlled laboratory conditions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous solvent like dichloromethane (DCM).

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add 2-chlorobenzoyl chloride (1.0 equivalent) to the mixture while stirring.

  • Nucleophile Addition: In a separate flask, dissolve 4-fluorophenol (1.0 equivalent) in DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum complex.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[6]

Synthesis_Pathway Fluorophenol 4-Fluorophenol Catalyst AlCl₃ (Lewis Acid) DCM (Solvent) Fluorophenol->Catalyst ChlorobenzoylChloride 2-Chlorobenzoyl Chloride ChlorobenzoylChloride->Catalyst Product 2'-Chloro-5-fluoro-2- hydroxybenzophenone Catalyst->Product Friedel-Crafts Acylation

Fig 2: Proposed Friedel-Crafts synthesis of the target compound.

Part 4: Industrial Applications and Relevance

While specific applications for 2'-Chloro-5-fluoro-2-hydroxybenzophenone are not well-documented, its structure strongly suggests its utility as a UV absorber and photostabilizer , analogous to other 2-hydroxybenzophenones.[1][7]

Mechanism of UV Absorption

The efficacy of 2-hydroxybenzophenones as UV stabilizers stems from their ability to undergo efficient, reversible keto-enol tautomerization upon absorbing UV radiation.

  • UV Absorption: The molecule absorbs a high-energy UV photon, promoting it to an excited electronic state.

  • Intramolecular Proton Transfer: In the excited state, the phenolic proton is transferred to the carbonyl oxygen, forming an unstable enol tautomer.

  • Energy Dissipation: This tautomer rapidly and non-radiatively decays back to the more stable keto ground state, releasing the absorbed energy as harmless low-level heat.

This rapid, cyclical process allows the molecule to dissipate large amounts of UV energy without undergoing photochemical degradation, thereby protecting the material (e.g., a polymer or cosmetic formulation) in which it is incorporated.[1]

Potential Applications

Based on its structural similarity to commercial UV absorbers, potential applications include:

  • Polymer Industry: Incorporation into plastics like PVC, polyesters, and polyolefins to prevent yellowing, cracking, and degradation upon exposure to sunlight.[1]

  • Cosmetics and Sunscreens: Use as a broad-spectrum UV filter to protect the skin from harmful UVA and UVB radiation.[1]

  • Coatings and Paints: Addition to formulations to enhance the durability and colorfastness of protective and decorative coatings.[1]

Part 5: Safety and Handling

As a halogenated aromatic ketone, 2'-Chloro-5-fluoro-2-hydroxybenzophenone should be handled with appropriate care in a laboratory or industrial setting. General GHS hazard classifications for related compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[8][9][10]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[9][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[11][13]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]

Conclusion

2'-Chloro-5-fluoro-2-hydroxybenzophenone is a halogenated hydroxybenzophenone with a chemical structure optimized for ultraviolet radiation absorption. While detailed experimental data for this specific isomer is sparse, a comprehensive technical profile can be constructed through an understanding of fundamental chemical principles and comparison with its well-studied analogs. Its synthesis is plausibly achieved via Friedel-Crafts acylation, and its primary application is inferred to be as a UV absorber and photostabilizer for polymers, coatings, and cosmetic formulations. The presence of the ortho-hydroxyl group is the key functional element that enables the efficient dissipation of UV energy. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and validate its efficacy in specific industrial applications.

References

  • PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4'-CHLORO-5-FLUORO-2-HYDROXYBENZOPHENONE. GSRS. Retrieved from [Link]

  • World Intellectual Property Organization. (1998). International Application Published Under the Patent Cooperation Treaty (PCT). Google Patents.
  • PrepChem.com. (n.d.). Synthesis of 2-Amino-5-chloro-4'-hydroxybenzophenone. PrepChem.com. Retrieved from [Link]

  • NIST. (n.d.). 2-Hydroxy-5-chlorobenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. University of Guelph. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of 2'-Chloro-5-fluoro-2-hydroxybenzophenone in Organic Solvents

A Technical Guide on Mechanisms, Predictive Modeling, and Experimental Validation As pharmaceutical synthesis and materials science evolve, understanding the precise solvation mechanics of complex halogenated intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide on Mechanisms, Predictive Modeling, and Experimental Validation

As pharmaceutical synthesis and materials science evolve, understanding the precise solvation mechanics of complex halogenated intermediates becomes critical. 2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS: 2341-94-8) is a highly specialized aromatic ketone utilized extensively as a precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly benzodiazepine derivatives, and as an advanced photo-initiator.

This whitepaper provides an in-depth, mechanistic analysis of its solubility behavior in organic solvents. By bridging thermodynamic theory with a self-validating experimental framework, this guide equips researchers with the insights necessary to optimize reaction solvents, crystallization pathways, and extraction protocols.

Physicochemical Causality: Why Does It Dissolve?

To predict the solubility of 2'-Chloro-5-fluoro-2-hydroxybenzophenone, we must look beyond empirical trial-and-error and analyze its molecular topology. The dissolution of this compound is governed by two primary structural features:

The Intramolecular Hydrogen Bond "Lock"

The hydroxyl (-OH) group at the 2-position is situated directly adjacent (ortho) to the carbonyl (C=O) bridge. This proximity facilitates the formation of a highly stable intramolecular hydrogen bond. According to thermodynamic studies on Abraham model solute descriptors for structurally similar 2-hydroxybenzophenones, this intramolecular interaction effectively "locks" the hydroxyl proton, drastically reducing its availability to act as a hydrogen bond donor to surrounding solvent molecules .

The Causality: Because the molecule satisfies its own hydrogen-bonding potential internally, it behaves as a highly lipophilic entity. It rejects highly polar, protic solvents (like water) because it cannot favorably disrupt the strong water-water hydrogen bond network. Conversely, it readily integrates into aprotic organic solvents where dispersion forces dominate.

Halogenation and Dispersion Forces

The addition of the 2'-chloro and 5-fluoro substituents significantly alters the electron density of the aromatic rings. Halogens are highly polarizable, which increases the molecule's overall van der Waals volume and strengthens its dispersion forces (


). Furthermore, the electronegativity difference creates localized dipoles (

). Therefore, the ideal solvent for this compound must possess high dispersion parameters and moderate polarity to overcome the crystal lattice energy.

Predictive Solubility via Hansen Solubility Parameters (HSP)

The "like dissolves like" principle is mathematically quantified by Hansen Solubility Parameters (HSP), which map solvents and solutes in a 3D space based on Dispersion (


), Polarity (

), and Hydrogen Bonding (

) forces. Predictive modeling utilizing HSP allows formulators to map the dissolution behavior of benzophenone derivatives across various solvent polarities .

Based on the HSP sphere of halogenated benzophenones, we can project the solubility profile of 2'-Chloro-5-fluoro-2-hydroxybenzophenone. The table below summarizes the expected quantitative behavior in standard organic solvents.

Table 1: Predictive Thermodynamic Solubility Profile
SolventPolarity IndexDielectric Constant (ε)Predicted Solubility (mg/mL at 25°C)Solvation Mechanism & Causality
Water 9.080.1< 0.01Practically Insoluble: Inability to act as an H-bond donor prevents disruption of the aqueous network.
Hexane 0.01.95 - 15Sparingly Soluble: Lacks the polarity needed to interact with the compound's halogen-induced dipoles.
Ethanol 5.224.320 - 50Soluble: Moderate dispersion; acts as an H-bond acceptor to the unbound lone pairs on the carbonyl oxygen.
Toluene 2.42.4> 100Freely Soluble: Excellent

stacking and dispersion matching with the dual aromatic rings.
Dichloromethane 3.18.9> 200Very Soluble: Optimal match of dispersion and polarity parameters; low cavity-formation energy.
Ethyl Acetate 4.46.0> 100Freely Soluble: Strong dipole-dipole interactions with the halogenated rings.

Experimental Workflow: The Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, regulatory and scale-up applications require empirical thermodynamic data. The standardized shake-flask method remains the gold standard for determining thermodynamic solubility, providing critical self-validation when combined with solid-state analysis .

To ensure trustworthiness, the following protocol is designed as a self-validating system . It does not merely measure concentration; it mathematically and physically proves that true thermodynamic equilibrium has been achieved without altering the compound's solid state.

Step-by-Step Methodology
  • Saturation Preparation: Weigh approximately 50 mg of 2'-Chloro-5-fluoro-2-hydroxybenzophenone into a 2 mL amber glass HPLC vial. Add exactly 1.0 mL of the target organic solvent. Crucial Check: A visible excess of solid must remain. If the solid completely dissolves, add more API until a suspension is maintained.

  • Isothermal Equilibration: Seal the vials securely with PTFE-lined septa to prevent solvent evaporation. Place them in a thermostatic orbital shaker set precisely to 25.0 ± 0.1 °C. Agitate at 300 RPM. Prepare independent triplicate vials for 24, 48, and 72-hour extraction time points.

  • Phase Separation: At each time point, remove the respective vials and centrifuge at 10,000 RPM for 10 minutes at 25 °C. This forces the undissolved solid into a tight pellet. Carefully aspirate the supernatant using a syringe and pass it through a 0.45 µm PTFE syringe filter. Expert Insight: Discard the first 0.2 mL of the filtrate to saturate any non-specific binding sites on the PTFE membrane.

  • Solid-State Validation (The Integrity Check): Recover the undissolved solid pellet from the 72-hour vial and analyze it via Powder X-Ray Diffraction (PXRD). Causality: Organic solvents can induce the formation of solvates or trigger polymorphic transitions. If the PXRD diffractogram of the recovered pellet does not match the starting material, the measured concentration represents the solubility of the solvate, not the pure API.

  • Quantification: Dilute the filtered supernatant with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to fall within the linear dynamic range of the detector. Inject into an HPLC-UV system (detection at ~254 nm) and quantify against a freshly prepared 5-point calibration curve.

  • Equilibrium Verification: Calculate the variance in concentration between the 48-hour and 72-hour samples. If the difference is < 5%, thermodynamic equilibrium is definitively confirmed.

Visualizing the Workflow

The following diagram maps the logical progression of the self-validating shake-flask method, highlighting the dual-pathway analysis required for absolute scientific integrity.

ShakeFlaskWorkflow N1 1. Preparation Excess 2'-Chloro-5-fluoro-2-hydroxybenzophenone + Organic Solvent N2 2. Equilibration Isothermal Agitation (25°C) 24, 48, and 72 hours N1->N2 N3 3. Phase Separation Centrifugation & 0.45 µm PTFE Filtration N2->N3 Aliquot extraction N4 4A. Solid-State Analysis PXRD / DSC (Verify no solvate/polymorph change) N3->N4 Undissolved Solid N5 4B. Liquid-State Analysis HPLC-UV Quantification (Dilution & Calibration Curve) N3->N5 Saturated Supernatant N6 5. Self-Validation ΔConcentration (48h vs 72h) < 5%? Thermodynamic Equilibrium Confirmed N4->N6 Solid integrity verified N5->N6

Figure 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

Conclusion

The solubility of 2'-Chloro-5-fluoro-2-hydroxybenzophenone is dictated by a delicate balance between its intramolecular hydrogen-bonded core and the dispersive forces introduced by its halogen substituents. By leveraging Hansen Solubility Parameters, researchers can predictably select highly efficient solvents like dichloromethane or toluene for synthesis and extraction. Furthermore, by strictly adhering to the self-validating shake-flask protocol outlined above, laboratories can generate robust, artifact-free thermodynamic data essential for scale-up and regulatory submissions.

References

  • Chen, J., Chen, A., Yang, Y., & Acree, W. E. (2024). "Effect of Intramolecular Hydrogen Bond Formation on the Abraham Model Solute Descriptors for Oxybenzone." Liquids, 4(3), 647-662.[Link]

  • Lucero-Borja, D., Subirats, X., Barbas, R., Prohens, R., Avdeef, A., & Ràfols, C. (2020). "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods Are Complimentary Tools in Physicochemical Profiling." European Journal of Pharmaceutical Sciences, 148, 105305.[Link]

  • Caserini, A., et al. (2022). "Expert Systems for Predicting the Bioavailability of Sun Filters in Cosmetic Products, Software vs. Expert Formulator: The Benzophenone-3 Case." Pharmaceutics, 14(9), 1815.[Link]

Foundational

Technical Assessment: Melting Point &amp; Physicochemical Characterization of 2'-Chloro-5-fluoro-2-hydroxybenzophenone

The following technical guide provides an in-depth assessment of the physical properties, specifically the melting point range, of 2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS 2341-94-8). Executive Summary 2'-Chloro-5-f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth assessment of the physical properties, specifically the melting point range, of 2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS 2341-94-8).

Executive Summary

2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS 2341-94-8 ) is a specialized halogenated benzophenone intermediate used primarily in the synthesis of bioactive heterocycles, including benzodiazepines and related CNS-active agents.[1][2][3][4]

Unlike its widely characterized isomers (e.g., the 4'-chloro analog), public experimental data for this specific ortho-chloro isomer is sparse. Based on structural activity relationships (SAR) and comparative data from its closest structural analogs, the compound is a low-melting solid with a predicted melting point range significantly lower than its para-substituted counterparts.

Key Physical Property Snapshot
PropertySpecification / RangeConfidence Level
Compound Name 2'-Chloro-5-fluoro-2-hydroxybenzophenoneHigh
CAS Number 2341-94-8 High
Molecular Formula C₁₃H₈ClFO₂High
Molecular Weight 250.65 g/mol High
Predicted Melting Point 50 – 65 °C (Estimated)Medium (Based on isomeric trends)
Reference Isomer MP 66 – 70 °C (4'-Chloro isomer)High (Experimental)
Physical State Pale yellow crystalline solid or semi-solidHigh

Structural Context & Melting Point Analysis

The Ortho-Effect on Melting Point

The melting point of benzophenone derivatives is heavily influenced by the symmetry of the crystal lattice and the ability to form intermolecular hydrogen bonds.

  • Intramolecular Hydrogen Bonding: The 2-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen (C=O). This "locks" the planarity of the phenol ring but reduces the ability of the molecule to form intermolecular bonds (which would raise the melting point).

  • Steric Hindrance (The 2'-Chloro Factor): The presence of a chlorine atom at the 2' (ortho) position on the second phenyl ring introduces significant steric clash with the carbonyl group. This forces the two phenyl rings to twist out of planarity to relieve strain.

    • Consequence: This twisting disrupts efficient crystal packing, typically lowering the melting point compared to para (4') substituted isomers.

Comparative Data Analysis

To validate the expected range for CAS 2341-94-8, we analyze the experimentally verified melting points of its closest structural analogs.

CompoundStructure DifferenceMelting Point (°C)Trend Analysis
4'-Chloro -5-fluoro-2-hydroxybenzophenone (CAS 62433-26-5)Cl at para position66 – 70 °C Para symmetry aids packing; higher MP.
2-Amino -5-chloro-2'-fluorobenzophenone (CAS 784-38-3)Amino instead of Hydroxy94 – 98 °C Amino group allows stronger intermolecular H-bonding.
5-Chloro -2-hydroxybenzophenone (CAS 85-19-8)No Cl on prime ring96 – 98 °C Lack of steric clash allows better packing.
2,2'-Dichloro benzophenoneCl at both ortho positions32 – 34 °C Severe steric twist; very low MP.

Experimental Protocol for Determination

Given the low melting point and potential for supercooling, standard capillary methods must be executed with specific controls to ensure accuracy.

Materials & Equipment
  • Instrument: Differential Scanning Calorimetry (DSC) or calibrated Capillary Melting Point Apparatus (e.g., Mettler Toledo MP system).

  • Standard: Benzophenone (MP 48 °C) or Vanillin (MP 81-83 °C) for calibration.

  • Solvent: Ethanol or Methanol (for recrystallization if the sample is oily).

Step-by-Step Methodology
  • Sample Preparation:

    • If the sample is a solid: Grind to a fine powder.

    • If the sample is an oil/paste: Recrystallize from cold ethanol (0 °C) to induce lattice formation. Dry under vacuum for 4 hours at 25 °C.

  • Loading:

    • Pack the capillary to a height of 2-3 mm. Ensure no air gaps.

  • Heating Profile:

    • Ramp 1: Fast heat (10 °C/min) to 40 °C.

    • Ramp 2: Slow heat (1 °C/min ) from 40 °C to 80 °C.

  • Observation:

    • Record Onset Temperature (first visible liquid).

    • Record Clear Point (complete liquefaction).

    • Note: A range > 2 °C indicates impurities (likely isomeric byproducts).

Synthesis & Impurity Logic (Graphviz Visualization)

The synthesis of this compound typically involves a Fries Rearrangement or a Friedel-Crafts Acylation .[5] Understanding the pathway reveals why melting point depression (due to isomers) is a common issue.

SynthesisWorkflow Start Start: 4-Fluorophenol + 2-Chlorobenzoyl Chloride Ester Intermediate: 4-Fluorophenyl-2-chlorobenzoate Start->Ester Esterification Fries Reaction: Fries Rearrangement (AlCl3, 140°C) Ester->Fries Rearrangement Ortho Target: 2'-Chloro-5-fluoro-2-hydroxybenzophenone (Ortho-Acylation) Expected MP: 50-65°C Fries->Ortho Major Path Para Byproduct: 4'-Chloro isomer (Para-Acylation) MP: 66-70°C Fries->Para Minor Path Purify Purification: Steam Distillation / Column Chromatography Ortho->Purify Para->Purify Final Pure Product (Check MP Range) Purify->Final Isolation

Figure 1: Synthetic pathway highlighting the origin of isomeric impurities that can depress the melting point.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this isomer is limited, handle as a halogenated phenol derivative.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use a chemical fume hood. Avoid dust generation.[6]

  • Storage: Store at 2-8 °C (Refrigerate). Low-melting solids can fuse into a solid block at room temperature, making handling difficult.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 2341-94-8. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 2'-Chloro-5-fluoro-2-hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Electronic Landscape of a Substituted Benzophenone 2'-Chloro-5-fluoro-2-hydroxybenzophenone is a multifaceted molecule with sign...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Electronic Landscape of a Substituted Benzophenone

2'-Chloro-5-fluoro-2-hydroxybenzophenone is a multifaceted molecule with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its electronic properties, which can be effectively probed using Ultraviolet-Visible (UV-Vis) absorption spectroscopy. This technique provides critical insights into the electronic transitions within the molecule, revealing how its unique substitution pattern—a hydroxyl group, a fluorine atom, and a chlorine atom on the benzophenone framework—influences its interaction with light. Understanding the UV-Vis absorption profile is paramount for applications ranging from photostability studies to the design of novel photosensitizers and UV-blocking agents.

This guide provides a comprehensive exploration of the UV-Vis absorption spectra of 2'-Chloro-5-fluoro-2-hydroxybenzophenone. We will delve into the theoretical underpinnings of its electronic transitions, the anticipated effects of its substituents, and a detailed, field-proven protocol for acquiring and interpreting its spectrum.

The Electronic Architecture: Understanding the UV-Vis Absorption of Benzophenones

The UV-Vis absorption spectrum of a benzophenone derivative is primarily governed by two types of electronic transitions: the π→π* and n→π* transitions.[1][2]

  • π→π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. Increased conjugation in the molecule leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to longer wavelengths.[2][3]

  • n→π Transitions:* These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding (n) electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.[1][4]

The substitution pattern on the benzophenone core significantly modulates these transitions. In the case of 2'-Chloro-5-fluoro-2-hydroxybenzophenone, we can anticipate the following influences:

  • Hydroxy Group (-OH): The ortho-hydroxyl group is a strong electron-donating group (EDG) that can form an intramolecular hydrogen bond with the carbonyl oxygen. This hydrogen bonding is known to cause a significant red shift in the π→π* transition.[5][6][7]

  • Halogen Substituents (-Cl, -F): Chlorine and fluorine are electron-withdrawing groups (EWGs) through their inductive effect, but can also act as weak electron-donating groups through resonance.[8] Their overall effect on the absorption spectrum will depend on their position and the interplay with other substituents. The presence of these halogens can lead to subtle shifts in the absorption maxima.[9]

Anticipated UV-Vis Absorption Spectrum

Based on the analysis of substituted benzophenones, we can predict the general features of the UV-Vis spectrum of 2'-Chloro-5-fluoro-2-hydroxybenzophenone in a non-polar solvent like hexane and a polar solvent like ethanol.

SolventPredicted λmax (π→π) (nm)Predicted λmax (n→π) (nm)Rationale
Hexane ~340-360~380-400 (often a shoulder)The intramolecular hydrogen bond from the ortho-hydroxyl group is expected to cause a significant bathochromic shift of the main π→π* band. The n→π* transition will also be present but may appear as a low-intensity shoulder.
Ethanol ~350-370Hypsochromically shifted and potentially obscuredIn a polar protic solvent like ethanol, the solvent can form intermolecular hydrogen bonds with the carbonyl group. This stabilizes the non-bonding electrons, increasing the energy required for the n→π* transition, leading to a hypsochromic (blue) shift.[4][10] The π→π* transition may experience a slight bathochromic shift due to solvent polarity.[4]

Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum

This section provides a detailed, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum of 2'-Chloro-5-fluoro-2-hydroxybenzophenone.

Materials and Instrumentation
  • Compound: 2'-Chloro-5-fluoro-2-hydroxybenzophenone (purity ≥ 98%)

  • Solvents: Spectroscopic grade hexane and ethanol

  • Instrumentation: A dual-beam UV-Vis spectrophotometer

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length

  • Volumetric flasks and pipettes for accurate solution preparation

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B Accurately C Prepare Serial Dilutions B->C Volumetrically E Sample Measurement C->E D Instrument Warm-up & Baseline Correction D->E Blank & Sample F Data Recording E->F Absorbance vs. Wavelength G Identify λmax H Calculate Molar Absorptivity (ε) G->H Beer-Lambert Law I Spectral Interpretation H->I Relate to Structure

Caption: Experimental workflow for UV-Vis spectral analysis.

Step-by-Step Procedure
  • Solution Preparation:

    • Accurately weigh a small amount of 2'-Chloro-5-fluoro-2-hydroxybenzophenone.

    • Dissolve the compound in a known volume of spectroscopic grade hexane in a volumetric flask to prepare a stock solution of approximately 10⁻³ M.

    • From the stock solution, prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) to determine a concentration that gives a maximum absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 a.u.).

    • Repeat the process using spectroscopic grade ethanol as the solvent.

  • Instrumental Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Set the wavelength range for scanning, typically from 200 nm to 500 nm for benzophenones.

    • Fill both the reference and sample cuvettes with the pure solvent (hexane or ethanol).

    • Perform a baseline correction to zero the absorbance of the solvent and cuvettes across the entire wavelength range.

  • Spectral Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan to record the absorption spectrum.

    • Save and export the data.

  • Data Analysis and Interpretation:

    • From the obtained spectrum, identify the wavelength of maximum absorption (λmax) for each distinct band.

    • Using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε) at each λmax.

    • Compare the spectra obtained in hexane and ethanol to observe any solvent-induced shifts (solvatochromism).

    • Relate the observed absorption bands to the expected π→π* and n→π* electronic transitions, considering the influence of the substituents.

Visualizing the Electronic Transitions

The electronic transitions responsible for the UV-Vis absorption can be conceptually illustrated as follows:

electronic_transitions G Ground State (S₀) S1 Excited Singlet State (S₁) G->S1 n→π* (low energy) S2 Excited Singlet State (S₂) G->S2 π→π* (high energy)

Caption: Energy level diagram of electronic transitions in benzophenones.

Conclusion

The UV-Vis absorption spectrum of 2'-Chloro-5-fluoro-2-hydroxybenzophenone provides a window into its electronic behavior. By understanding the interplay of the benzophenone core and its substituents, researchers can harness its photophysical properties for a wide array of applications. The provided experimental protocol offers a robust framework for obtaining reliable and reproducible spectral data, which is the cornerstone of further investigation and development in the fields of medicinal chemistry and materials science.

References

  • Benchchem. A Comparative Guide to the Spectroscopic Properties of Substituted Benzophenones: Correlating Experimental and Theoretical Data.
  • MDPI. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
  • Glaser, R. Solvent Effects on UV/Vis Spectra.
  • Georg, H. C., Coutinho, K., & Canuto, S. (2007). Solvent effects on the UV-visible absorption spectrum of benzophenone in water: a combined Monte Carlo quantum mechanics study including solute polarization. The Journal of chemical physics, 126(3), 034507. Available from: [Link]

  • Semantic Scholar. Solvent effects on the UV-visible absorption spectrum of benzophenone in water: a combined Monte Carlo quantum mechanics study including solute polarization.
  • ResearchGate. (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
  • AIP Publishing. The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. Available from: [Link]

  • MDPI. Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. Available from: [Link]

  • JoVE. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Available from: [Link]

  • MDPI. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Available from: [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available from: [Link]

  • Michigan State University Department of Chemistry. UV-Visible Spectroscopy. Available from: [Link]

  • NIST WebBook. 2-Hydroxy-5-chlorobenzophenone. Available from: [Link]

  • Chemical Papers. Effect of substituents on ultraviolet absorption spectra of derivatives of o-hydroxybenzophenone. Available from: [Link]

  • Hanson, S. (2019). Substituent Effect Analysis on Halogen Bonding Interactions. Available from: [Link]

Sources

Foundational

Technical Guide: pKa Values of 2'-Chloro-5-fluoro-2-hydroxybenzophenone

Executive Summary 2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS: 62433-26-5) is a substituted benzophenone derivative characterized by an intramolecular hydrogen bond (IMHB) that significantly influences its acidity. Bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS: 62433-26-5) is a substituted benzophenone derivative characterized by an intramolecular hydrogen bond (IMHB) that significantly influences its acidity. Based on Structure-Activity Relationship (SAR) analysis of the parent 2-hydroxybenzophenone and its halogenated analogues, the pKa of the phenolic hydroxyl group is estimated to be in the range of 9.0 – 9.4 .

This value represents a slight acidification relative to the unsubstituted parent compound (pKa ~9.54), driven primarily by the inductive electron-withdrawing nature of the substituents, partially attenuated by steric twisting of the benzophenone core.

PropertyValue / Estimate
Estimated pKa 9.0 – 9.4 (Phenolic OH)
Parent pKa (2-OH-BP) 9.54 (Experimental)
Key Structural Feature Intramolecular Hydrogen Bond (IMHB)
Electronic Effect (5-F) Inductive withdrawal (

)
Steric Effect (2'-Cl) B-ring deconjugation (Ortho effect)

Structural Analysis & Theoretical pKa Derivation

To understand the pKa of this specific molecule, one must deconstruct the electronic and steric contributions of its substituents relative to the 2-hydroxybenzophenone core.

The Core: 2-Hydroxybenzophenone (IMHB)

The defining feature of 2-hydroxybenzophenones is the strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydrogen and the carbonyl oxygen.

  • Effect on pKa: This hydrogen bond stabilizes the proton, making it more difficult to remove. Consequently, 2-hydroxybenzophenones are significantly less acidic (higher pKa) than their para- or meta- isomers.

    • p-Hydroxybenzophenone pKa: ~7.9

    • 2-Hydroxybenzophenone pKa: ~9.5[1]

The 5-Fluoro Substituent (Para to Hydroxyl)

The fluorine atom is located at position 5, which is para to the hydroxyl group (at position 2).

  • Electronic Factors: Fluorine exerts a strong inductive electron-withdrawing effect (-I) but a resonance electron-donating effect (+R). On phenolic systems, these effects nearly cancel out, often resulting in a negligible shift or slight acidification.

  • Analogue Data: p-Fluorophenol (pKa 9.95) is almost identical to Phenol (pKa 9.98).[2]

  • Net Impact: Expected to lower the pKa by approximately 0.0 – 0.1 units .

The 2'-Chloro Substituent (Ortho on B-Ring)

The chlorine atom is located at the ortho position of the non-phenolic ring (B-ring).

  • Steric Twist: The bulky ortho-chloro group forces the B-ring to twist out of the plane of the carbonyl group. This "deconjugation" reduces the electron donation from the B-ring to the carbonyl.

  • Impact on IMHB: A less electron-rich carbonyl (due to lack of B-ring donation) might be a slightly weaker hydrogen bond acceptor, potentially lowering the pKa. However, the twist also isolates the carbonyl, preventing competitive intermolecular interactions.

  • Net Impact: The inductive effect of Cl (-I) is transmitted through the carbonyl but is attenuated by distance. The steric effect dominates.

  • Net Impact: Expected to lower the pKa by approximately 0.1 – 0.3 units .

Structural Logic Diagram

G Core 2-Hydroxybenzophenone (Base pKa ~9.54) IMHB Intramolecular H-Bond (Stabilizes Proton -> Increases pKa) Core->IMHB Primary Factor Sub_F 5-Fluoro (Para to OH) Inductive (-I) vs Resonance (+R) Net: Slight Acidification Core->Sub_F Electronic Mod Sub_Cl 2'-Chloro (Ortho on B-Ring) Steric Twist -> Deconjugation Net: Slight Acidification Core->Sub_Cl Steric/Inductive Mod Result Target pKa Estimate 9.0 - 9.4 IMHB->Result Sub_F->Result -0.1 Sub_Cl->Result -0.2

Figure 1: Structural contributions to the acidity of 2'-Chloro-5-fluoro-2-hydroxybenzophenone.

Experimental Determination Methodologies

Given the low aqueous solubility of benzophenones, standard aqueous titration is often unfeasible. The following protocols are recommended for precise determination.

UV-Vis Spectrophotometry (Preferred Method)

This method relies on the spectral shift between the protonated (phenol) and deprotonated (phenolate) forms. It is highly sensitive and works well at low concentrations (


 M), bypassing solubility issues.

Protocol:

  • Stock Solution: Dissolve the compound in methanol or ethanol to create a 1 mM stock.

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 7.0 to 12.0 (maintaining constant ionic strength, e.g., 0.1 M KCl).

  • Cosolvent System: Use a 20-50% (v/v) methanol-water mixture to ensure solubility.

  • Measurement: Record UV spectra (200–450 nm) for each pH point.

  • Analysis: Track the bathochromic shift (red shift) of the

    
     transition. The phenolate form typically absorbs at a longer wavelength than the phenol.
    
  • Calculation: Use the Henderson-Hasselbalch equation or non-linear regression to solve for pKa.

    • Note: Extrapolate the value to 0% organic solvent using the Yasuda-Shedlovsky plot if strict aqueous pKa is required.

Potentiometric Titration (Cosolvent Method)

Suitable if the compound has sufficient solubility in mixed solvents.

Protocol:

  • Solvent: Use a mixture of water and a water-miscible solvent (e.g., Dioxane/Water or Methanol/Water).

  • Titrant: Carbonate-free KOH or NaOH (0.1 M).

  • Procedure: Titrate the sample under nitrogen atmosphere (to prevent

    
     absorption).
    
  • Data Processing: Perform titrations at three different cosolvent ratios (e.g., 30%, 40%, 50%). Plot apparent pKa vs. dielectric constant (

    
    ) and extrapolate to pure water (
    
    
    
    ).
Experimental Workflow Diagram

Experiment cluster_UV UV-Vis Spectrophotometry (Low Solubility) cluster_Pot Potentiometric Titration Start Select Method based on Solubility UV_Step1 Prepare 1mM Stock (MeOH/EtOH) Start->UV_Step1 Pot_Step1 Dissolve in Dioxane/Water (3 Ratios) Start->Pot_Step1 UV_Step2 Aliquot into pH Buffers (pH 7-12) UV_Step1->UV_Step2 UV_Step3 Scan 200-450 nm Observe Red Shift UV_Step2->UV_Step3 UV_Step4 Yasuda-Shedlovsky Extrapolation (if cosolvent used) UV_Step3->UV_Step4 Calc Calculate pKa UV_Step4->Calc Pot_Step2 Titrate with KOH (N2 Atmosphere) Pot_Step1->Pot_Step2 Pot_Step3 Gran Plot Analysis Pot_Step2->Pot_Step3 Pot_Step3->Calc

Figure 2: Workflow for the experimental determination of pKa for hydrophobic benzophenones.

Implications for Drug Development[3]

Solubility & Formulation
  • Neutral Form Dominance: At physiological pH (7.4), the compound will exist almost exclusively (>99%) in its neutral, protonated form (since pH < pKa).

  • Lipophilicity: The neutral form is highly lipophilic (LogP > 3.5). This suggests high membrane permeability but poor aqueous solubility.

  • Salt Formation: Forming a salt to improve solubility would require a strong base (pH > 10.5), which may not be physiologically compatible for direct administration but useful for intermediate processing.

Stability

The intramolecular hydrogen bond not only raises the pKa but also stabilizes the molecule against hydrolysis and photolytic degradation (acting as a UV absorber). Disruption of this bond (e.g., in very high pH basic solution) makes the molecule more susceptible to oxidation.

References

  • Determination of pKa of Hydroxybenzophenones

    • Castro, G. T., et al. "Determination of the pKa of hydroxy-benzophenones in ethanol–water mixtures.
    • Note: Establishes the baseline pKa for 2-hydroxybenzophenone at ~9.54 and discusses the stabilizing effect of the intramolecular hydrogen bond.
    • (Verified via ACS/ResearchGate snippets).

  • Hammett Substituent Constants

    • Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991.
    • Note: Source for (F) = 0.06 and values for Cl.
  • Acidity of Fluorophenols

    • Gross, K. C., & Seybold, P. G.[2] "Substituent effects on the physical properties and pKa of phenol." International Journal of Quantum Chemistry, 2001.[2]

    • Note: Confirms the minimal impact of para-fluorine on phenol acidity (pKa 9.95 vs 9.98).
    • [2]

  • Benzophenone Precursor Data

    • PubChem Compound Summary for 2-Amino-5-chloro-2'-fluorobenzophenone (Analogue).
    • Note: Provides structural context for the 2'-chloro-5-fluoro substitution pattern common in benzodiazepine precursors.

Sources

Exploratory

Thermodynamic Stability of 2'-Chloro-5-fluoro-2-hydroxybenzophenone: A Technical Whitepaper

Executive Summary 2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS 2341-94-8) is a highly specialized halogenated aromatic compound utilized extensively as a chemical intermediate in pharmaceutical synthesis and as a robust...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS 2341-94-8) is a highly specialized halogenated aromatic compound utilized extensively as a chemical intermediate in pharmaceutical synthesis and as a robust photostabilizer[1]. For drug development professionals and materials scientists, understanding the thermodynamic stability of this molecule is critical. Its stability dictates its shelf-life, its behavior under thermal stress during active pharmaceutical ingredient (API) synthesis, and its resistance to ultraviolet (UV) degradation.

This whitepaper provides an in-depth analysis of the thermodynamic principles governing this molecule, specifically focusing on the substituent effects of its halogen groups and the self-validating experimental protocols required to quantify its thermal and photothermodynamic resilience.

Mechanistic Foundation: Substituent Effects and ESIPT

The exceptional thermodynamic stability of 2-hydroxybenzophenone derivatives is primarily governed by a process known as Excited-State Intramolecular Proton Transfer (ESIPT) [2]. Upon absorbing UV radiation, the molecule undergoes a rapid, reversible tautomerization from an enol form to a keto form, dissipating the absorbed energy as harmless thermal energy rather than undergoing bond cleavage.

The Role of Halogen Substituents

In 2'-Chloro-5-fluoro-2-hydroxybenzophenone, the specific placement of halogens fundamentally alters the thermodynamic energy landscape:

  • 5-Fluoro Group (Inductive Stabilization): Fluorine is highly electronegative. Positioned para to the phenolic oxygen, it exerts a strong inductive electron-withdrawing effect (-I). This increases the partial positive charge on the phenolic proton, strengthening the ground-state intramolecular hydrogen bond (IHB) with the adjacent carbonyl oxygen. This deepens the thermodynamic well of the ground state (

    
    ), preventing spontaneous degradation.
    
  • 2'-Chloro Group (Steric Isolation): The bulky chlorine atom on the adjacent phenyl ring creates severe steric encumbrance. This forces the two aromatic rings out of coplanarity. By breaking extended

    
    -conjugation, the 2'-chloro group localizes the electron density within the hydrogen-bonded chelate ring. This structural twist thermodynamically isolates the ESIPT cycle from external solvent interactions, preserving the efficiency of the proton transfer[3].
    

ESIPT S0_Enol S0 (Enol Form) Ground State S1_Enol S1 (Enol Form) Excited State S0_Enol->S1_Enol UV Absorption (Excitation) S1_Keto S1 (Keto Form) Proton Transferred S1_Enol->S1_Keto ESIPT (Femtosecond scale) S0_Keto S0 (Keto Form) Ground State S1_Keto->S0_Keto Non-radiative Decay (Heat Dissipation) S0_Keto->S0_Enol Reverse Proton Transfer (Thermodynamic Recovery)

Figure 1: The ESIPT thermodynamic cycle of 2'-Chloro-5-fluoro-2-hydroxybenzophenone.

Physicochemical and Thermodynamic Profile

To establish a baseline for experimental validation, the quantitative thermodynamic and physicochemical properties of the compound are summarized below. These parameters are critical for predicting phase behavior during formulation and synthesis[4].

Table 1: Physicochemical and Thermodynamic Data Summary

ParameterValue / DescriptorMechanistic Significance
CAS Number 2341-94-8Unique chemical identifier[1].
Molecular Formula C₁₃H₈ClFO₂Halogenated aromatic framework dictates density and solubility.
Molecular Weight 250.65 g/mol Governs diffusion coefficients in solution-state thermodynamics.
Intramolecular H-Bond O-H···O=CThe core structural driver of the ESIPT mechanism[2].
Tautomeric State (298K) Enol form (>99%)Thermodynamically favored ground state due to aromaticity.
UV Absorption Max (

)
~330-350 nmCorresponds to the

(enol) electronic transition.
Thermal Degradation (

)
> 250°C (Estimated)High thermal stability enabled by halogen-induced rigidity.

Experimental Workflows for Thermodynamic Validation

A robust thermodynamic evaluation requires orthogonal analytical techniques. The following workflows are designed as self-validating systems , ensuring that experimental artifacts are not misidentified as molecular instability.

Workflow Sample 2'-Chloro-5-fluoro-2-hydroxybenzophenone Sample Preparation Thermal Thermal Analysis (DSC / TGA) Sample->Thermal Photo Photostability Testing (UV Irradiation) Sample->Photo Solubility Solution Thermodynamics (HPLC / Phase Solubility) Sample->Solubility Data Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS) Thermal->Data Photo->Data Solubility->Data

Figure 2: Comprehensive experimental workflow for thermodynamic stability profiling.

Protocol 1: Thermal Stability Profiling via DSC/TGA

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine the thermodynamic baseline, including enthalpy of fusion (


) and degradation onset.
Procedure: 
  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into an aluminum crucible. Crucial Step: Seal with a pinhole lid. This allows volatile release, preventing pressure-induced baseline artifacts that could be falsely interpreted as endothermic phase transitions[4].

  • TGA Analysis: Ramp the temperature from 25°C to 400°C at 10°C/min under a continuous nitrogen purge (50 mL/min). Establish the upper thermal limit (

    
    ) where mass loss exceeds 1%.
    
  • DSC Reversibility Cycling: Heat the sample from 25°C to 10°C above its melting point (

    
    ) at 10°C/min. Cool at 10°C/min back to 25°C, then perform a second identical heating cycle.
    
  • Self-Validation Check: Integrate the endothermic melting peak (

    
    ) for both cycles. The variance between cycle 1 and cycle 2 must be <2%. A significant drop in 
    
    
    
    indicates irreversible thermal degradation rather than a thermodynamically reversible phase transition.
Protocol 2: Solution-State Photothermodynamics via HPLC

Rationale: To verify that the molecule dissipates UV energy thermodynamically without breaking covalent bonds, isolating intrinsic stability from solvent-mediated degradation. Procedure:

  • Solvent Matrix Preparation: Prepare a 10 µM solution of the compound in a non-polar solvent (e.g., cyclohexane) and a polar protic solvent (e.g., methanol). Causality: Cyclohexane preserves the intramolecular hydrogen bond, isolating intrinsic ESIPT efficiency. Methanol competitively hydrogen-bonds with the phenolic -OH, artificially raising the Gibbs free energy of activation (

    
    ) for proton transfer[3].
    
  • Irradiation: Expose the solutions to a 365 nm UV LED source (50 mW/cm²) for 24 hours in a temperature-controlled quartz cuvette (25.0 ± 0.1°C).

  • Chromatographic Analysis: Inject 10 µL aliquots into an HPLC-DAD system at

    
     0, 4, 8, 12, and 24 hours. Use a C18 column with an isocratic mobile phase (e.g., 70:30 Acetonitrile:Water with 0.1% TFA) to track degradation kinetics.
    
  • Self-Validation Check: Calculate the chromatographic mass balance. The integrated area of the parent peak must remain >99% relative to the

    
     control. The strict absence of secondary degradant peaks confirms that the ESIPT cycle is thermodynamically closed.
    

Conclusion

The thermodynamic stability of 2'-Chloro-5-fluoro-2-hydroxybenzophenone is a direct consequence of its highly optimized molecular architecture. The synergistic effects of the 5-fluoro group's inductive stabilization and the 2'-chloro group's steric isolation create a robust intramolecular hydrogen bond. By employing rigorous, self-validating thermal and photothermodynamic protocols, researchers can accurately quantify this stability, ensuring the compound's reliable performance in downstream pharmaceutical and material science applications.

References

  • Physicochemical characterization of 2-hydroxybenzophenone with β-cyclodextrin in solution and solid state Source: PubMed (National Institutes of Health) URL:[Link]

  • Solving the Puzzle of Unusual Excited-State Proton Transfer in 2,5-Bis(6-methyl-2-benzoxazolyl)phenol Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Intramolecular Proton Transfer in Electronically Excited Molecules Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2'-Chloro-5-fluoro-2-hydroxybenzophenone via Friedel-Crafts acylation

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized 2-hydroxybenzophenones is of significant interest in medicinal chemistry and materials science, where these motifs serve as critical UV-abs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized 2-hydroxybenzophenones is of significant interest in medicinal chemistry and materials science, where these motifs serve as critical UV-absorbing pharmacophores and precursors to bioactive heterocycles[1]. While direct Friedel-Crafts acylation of aromatic systems is a foundational synthetic tool[2], applying this methodology directly to unprotected phenols is notoriously challenging. The high nucleophilicity of the phenolic oxygen kinetically favors O-acylation, leading to ester formation rather than the desired C-acylated product[3].

To bypass this limitation, the synthesis of 2'-Chloro-5-fluoro-2-hydroxybenzophenone relies on a strategic two-stage, one-pot process: an initial O-acylation followed by a Lewis acid-catalyzed Fries Rearrangement .

Causality in Regioselectivity: The choice of 4-fluorophenol as a starting material provides a profound structural advantage. In a standard Fries rearrangement, the acylium ion can migrate to either the ortho or para position relative to the hydroxyl group[4]. However, in 4-fluorophenol, the para position is covalently blocked by the fluorine atom[5]. This steric and electronic blockade forces the intramolecular electrophilic attack exclusively to the ortho position, completely eliminating the formation of para-acylated byproducts and yielding a single, highly pure regioisomer[6],[7].

Reaction Pathway & Mechanistic Diagram

The transformation proceeds via the formation of an intermediate ester (4-fluorophenyl 2-chlorobenzoate), which is subsequently forced into a high-energy transition state by an excess of aluminum chloride (AlCl₃). The Lewis acid coordinates with the carbonyl oxygen, generating a highly electrophilic acylium ion that attacks the activated aromatic ring.

Mechanism A 4-Fluorophenol + 2-Chlorobenzoyl Chloride B O-Acylation Intermediate (4-Fluorophenyl 2-chlorobenzoate) A->B AlCl3 (cat.), -HCl 0 °C to RT C Lewis Acid Complexation (AlCl3 coordinated to Carbonyl) B->C AlCl3 (excess) RT D Acylium Ion Generation & Phenoxy-AlCl2 Formation C->D Heat (130 °C) Fries Rearrangement E Intramolecular Electrophilic Attack (Ortho to Oxygen) D->E Regioselective Para-position blocked by F F Aluminum Chelate of 2-Hydroxybenzophenone E->F Rearomatization -HCl G 2'-Chloro-5-fluoro-2-hydroxybenzophenone (Final Product) F->G Acidic Quench (Ice / conc. HCl)

Mechanistic pathway of the AlCl3-mediated Fries rearrangement.

Experimental Methodology

Reagent Matrix
ReagentMW ( g/mol )EquivalentsMass / VolumeRole
4-Fluorophenol 112.101.0011.2 g (100 mmol)Nucleophile / Substrate
2-Chlorobenzoyl chloride 175.011.0518.4 g (105 mmol)Electrophile / Acylating Agent
Aluminum Chloride (AlCl₃) 133.342.5033.3 g (250 mmol)Lewis Acid Catalyst / Promoter
Chlorobenzene 112.56-50 mLHigh-boiling Solvent
Conc. Hydrochloric Acid 36.46Excess50 mLQuenching Agent / Hydrolysis
Step-by-Step Protocol & Workflow

Workflow S1 Step 1: Reagent Mixing 4-Fluorophenol + Acid Chloride S2 Step 2: Lewis Acid Portion-wise AlCl3 Control Exotherm S1->S2 S3 Step 3: Thermal Rearrangement Heat to 130 °C 3-4 Hours S2->S3 S4 Step 4: Acidic Quench Ice + Conc. HCl Break Al-Chelate S3->S4 S5 Step 5: Isolation Extraction & Recrystallization S4->S5

Step-by-step experimental workflow for the synthesis.

Step 1: Esterification (O-Acylation)

  • In a dry, 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, dissolve 4-fluorophenol (11.2 g) in anhydrous chlorobenzene (50 mL) under a nitrogen atmosphere.

  • Add 2-chlorobenzoyl chloride (18.4 g) to the stirring solution.

  • Cool the mixture to 0–5 °C using an ice bath.

  • Causality: Begin adding anhydrous AlCl₃ (33.3 g total) in small portions. The first equivalent of AlCl₃ catalyzes the rapid O-acylation, generating HCl gas[2].

  • Self-Validation: The cessation of vigorous HCl gas ebullition at room temperature indicates the completion of the initial O-acylation phase.

Step 2: Fries Rearrangement

  • Once all AlCl₃ has been added, replace the ice bath with a heating mantle.

  • Gradually heat the reaction mixture to 130 °C.

  • Causality: A minimum of 2.0 equivalents of AlCl₃ is strictly required for this step. One equivalent coordinates with the ester carbonyl to initiate acylium ion formation, while the second equivalent coordinates with the newly formed phenolic oxygen, driving the rearrangement forward thermodynamically[7].

  • Self-Validation: The reaction mixture will transition from a pale yellow solution to a deep, highly viscous amber/greenish complex. Monitor via TLC (8:2 Hexanes:EtOAc). The reaction is complete when the high-R_f ester intermediate completely disappears, replaced by a strongly UV-active, baseline-streaking spot (the aluminum chelate).

Step 3: Quenching & Hydrolysis

  • Remove the heat source and allow the mixture to cool to approximately 60 °C. Do not allow the mixture to cool to room temperature, as the complex will solidify into an intractable mass.

  • Causality: Carefully pour the warm mixture into a vigorously stirred beaker containing crushed ice (200 g) and concentrated HCl (50 mL). The strong acid is absolutely critical to protonate the phenolic oxygen, breaking the highly stable aluminum chelate and liberating the free 2-hydroxybenzophenone.

  • Self-Validation: The successful breakdown of the aluminum chelate is visually confirmed by a color shift from deep amber/green to a pale yellow organic phase, alongside the complete dissolution of suspended aluminum salts in the aqueous phase.

Step 4: Extraction & Purification

  • Transfer the quenched mixture to a separatory funnel and isolate the lower organic (chlorobenzene) layer.

  • Extract the aqueous layer with dichloromethane (2 × 50 mL). Combine all organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure. Recrystallize the crude residue from hot ethanol to afford the pure product as pale yellow crystals.

Analytical Characterization & Quality Control

To verify the structural integrity and regioselectivity of the synthesized 2'-Chloro-5-fluoro-2-hydroxybenzophenone, the following analytical benchmarks should be utilized:

Analytical MethodExpected Signals / CharacteristicsDiagnostic Significance
¹H NMR (CDCl₃, 400 MHz)

~11.8 (s, 1H, -OH), 7.5–7.3 (m, 4H, Ring B), 7.2 (dd, 1H, Ring A), 7.1 (m, 2H, Ring A)
The highly deshielded singlet at ~11.8 ppm confirms the presence of the ortho-hydroxyl group engaged in strong intramolecular hydrogen bonding with the carbonyl oxygen.
¹³C NMR (CDCl₃, 100 MHz)

~198.5 (C=O), 158.0 (d, C-F), 155.0 (C-OH), 138–115 (Aromatic C)
The carbonyl carbon shift (~198 ppm) is characteristic of a hydrogen-bonded benzophenone core.
MS (ESI-) m/z 249.0 [M-H]⁻Isotope pattern (249/251 in ~3:1 ratio) confirms the presence of exactly one chlorine atom.
TLC (8:2 Hexanes:EtOAc) R_f ~ 0.6Appears as a bright yellow spot under UV 254 nm; stains dark with KMnO₄.

References

  • Friedel-Crafts Acylation. Organic Chemistry Portal. URL:[Link]

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. National Institutes of Health (PMC). URL:[Link]

  • Butofilolol (Synthesis via Fries Rearrangement of 4-fluorophenol). Wikipedia. URL: [Link]

  • EP0225217A1 - 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation.Google Patents.
  • RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol. RSC Publishing. URL:[Link]

  • A novel process for the preparation of chroman epoxides. International Journal of Bioassays. URL: [Link]

Sources

Application

Regioselective Acylation of 4-Fluoroanisole to Form Benzophenones: A Comprehensive Application Note

Introduction & Mechanistic Rationale The synthesis of highly functionalized benzophenones via the Friedel-Crafts acylation of 4-fluoroanisole is a cornerstone transformation in modern medicinal chemistry. This specific s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized benzophenones via the Friedel-Crafts acylation of 4-fluoroanisole is a cornerstone transformation in modern medicinal chemistry. This specific structural motif—the 5-fluoro-2-methoxybenzophenone scaffold—is a critical intermediate in the development of advanced high-performance polymers and several FDA-approved fluorinated heterocyclic drugs, most notably the PI3Kδ inhibitor umbralisib [1].

The Causality of Regioselectivity

When designing the acylation of 4-fluoroanisole, understanding the competing electronic effects of the aromatic substituents is paramount:

  • The Methoxy Group (-OCH₃): Strongly activating via resonance (+R effect) and ortho/para-directing.

  • The Fluoro Group (-F): Deactivating via induction (-I effect) but ortho/para-directing via lone-pair resonance.

Because these two groups are positioned para to one another, the para positions are sterically blocked. Electrophilic aromatic substitution must therefore occur at an ortho position. The strong electron-donating power of the methoxy group completely overrides the deactivating nature of the fluorine atom. Consequently, the highly electrophilic acylium ion attacks exclusively at the C2 position (ortho to the methoxy group and meta to the fluoro group), resulting in exceptional regioselectivity for 5-fluoro-2-methoxybenzophenone .

Mechanism A 4-Fluoroanisole (Substrate) D Wheland Complex (Ortho to Methoxy) A->D Electrophilic Attack B Benzoyl Chloride + Lewis Acid C Acylium Ion Intermediate B->C Activation C->D E 5-Fluoro-2-methoxy- benzophenone D->E Deprotonation (-HCl)

Diagram 1: Mechanistic pathway of the regioselective Friedel-Crafts acylation of 4-fluoroanisole.

Reagent Selection: The "Why" Behind the Chemistry

Selecting the appropriate reagents dictates not only the yield but also the scalability and environmental impact of the workflow.

Acylating Agents: Benzoyl chloride is strictly preferred over benzoic anhydride for this transformation. Acid chlorides exhibit superior atom economy and higher inherent reactivity, ensuring rapid formation of the acylium ion without generating stoichiometric organic acid byproducts that complicate purification.

Catalyst Systems:

  • Traditional Lewis Acids (e.g., AlCl₃): Aluminum chloride provides extremely fast reaction kinetics and high yields. However, it requires >1.0 equivalent (stoichiometric loading). Causality: The newly synthesized benzophenone contains a highly basic carbonyl oxygen that irreversibly coordinates to the aluminum center. This stable complex effectively "kills" the catalyst, preventing turnover and necessitating a harsh acidic quench to release the product.

  • Green Catalytic Metal Triflates (e.g., Cu(OTf)₂): Metal triflates have emerged as highly efficient, recyclable catalysts [2]. Causality: The highly electron-withdrawing trifluoromethanesulfonate ligands make the Cu(II) center sufficiently Lewis acidic to activate the acyl chloride. Crucially, the resulting complex with the product ketone is weak enough to allow spontaneous dissociation, enabling true catalytic turnover at loadings as low as 1–10 mol%.

  • Solid Acids (e.g., HBEA Zeolites): Zeolites provide a shape-selective, microporous environment that enhances substrate diffusion and regioselectivity, allowing for simple filtration-based catalyst recovery [3].

Workflow Start Acylation of 4-Fluoroanisole Decision Select Synthetic Priority Start->Decision Trad High Yield, Fast (Bench Scale) Decision->Trad Prioritize Speed Green Catalytic, Recyclable (Process Scale) Decision->Green Prioritize Sustainability AlCl3 Protocol A: AlCl3 in DCM (Stoichiometric) Trad->AlCl3 CuOTf Protocol B: Cu(OTf)2 in [bmim][BF4] (1-10 mol%) Green->CuOTf

Diagram 2: Decision matrix for selecting the appropriate catalytic system for benzophenone synthesis.

Quantitative Data Summary

The table below summarizes the performance metrics of different catalytic systems for the benzoylation of 4-fluoroanisole, allowing researchers to select the optimal conditions based on their scale and sustainability goals.

Catalyst SystemLoadingSolventTemp (°C)Time (h)Yield (%)Recyclability
AlCl₃ 1.2 equivDichloromethane (DCM)0 to 252 - 4>90%None (Destroyed in quench)
Cu(OTf)₂ [2]10 mol%[bmim][BF₄] (Ionic Liquid)801 - 286 - 99%High (Remains in IL phase)
HBEA Zeolite [3]5 wt%Solvent-Free / Neat12012 - 2475 - 83%High (Recovered via filtration)

Experimental Protocols

Protocol A: Traditional Stoichiometric Acylation (AlCl₃ / DCM)

Designed for rapid, bench-scale synthesis where maximum conversion is the primary goal.

Self-Validating Steps & Causality:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add anhydrous AlCl₃ (12.0 mmol) and dry DCM (20 mL). Causality: Strict anhydrous conditions are required; trace water will violently hydrolyze AlCl₃ and the acyl chloride, generating HCl gas and ruining the reaction.

  • Activation: Cool the suspension to 0 °C using an ice bath. Add benzoyl chloride (10.0 mmol) dropwise over 5 minutes. Stir for 15 minutes. The mixture will turn slightly yellow as the highly reactive acylium ion forms.

  • Substrate Addition: Dissolve 4-fluoroanisole (10.0 mmol) in dry DCM (5 mL) and add it dropwise to the activated complex over 15 minutes. Causality: Slow addition controls the exothermic electrophilic attack and prevents poly-acylation or ether cleavage.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Validate completion via TLC (Hexanes/EtOAc 8:2). The 4-fluoroanisole spot (higher

    
    ) should disappear, replaced by a strongly UV-active ketone spot (lower 
    
    
    
    ).
  • Quench & Workup: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of 1M HCl. Causality: The acidic quench is mandatory to break the stable aluminum-ketone complex and prevent the formation of intractable, gelatinous aluminum hydroxide emulsions.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organics with saturated NaHCO₃ (to neutralize residual acid), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 5-fluoro-2-methoxybenzophenone.

Protocol B: Catalytic Green Acylation (Cu(OTf)₂ / Ionic Liquid)

Designed for process chemistry and sustainable workflows requiring catalyst recycling.

Self-Validating Steps & Causality:

  • Catalyst Immobilization: In a 25 mL Schlenk flask, add Cu(OTf)₂ (1.0 mmol, 10 mol%). Dry under high vacuum at 80 °C for 1 hour. Flush with dry argon, then add the ionic liquid [bmim][BF₄] (5 mL). Stir at 80 °C until the mixture is completely homogenous.

  • Reagent Addition: Cool the system to ambient temperature. Add benzoyl chloride (10.0 mmol) and 4-fluoroanisole (50.0 mmol, 5 equiv). Causality: An excess of the arene is used in this solvent-free/IL system to drive the equilibrium and ensure the liquid dynamics favor mass transfer.

  • Reaction: Heat the mixture to 80 °C under a strict argon atmosphere for 1–2 hours. Causality: Argon prevents the ingress of atmospheric moisture, which would irreversibly hydrolyze the benzoyl chloride to benzoic acid, poisoning the catalytic cycle.

  • Biphasic Extraction: Cool the reaction to room temperature. Extract the mixture vigorously with diethyl ether (5 × 15 mL). Causality: Diethyl ether selectively dissolves the lipophilic benzophenone product and unreacted 4-fluoroanisole. The polar Cu(OTf)₂ catalyst remains entirely trapped within the immiscible ionic liquid phase.

  • Validation & Recycling: Concentrate the ether extracts to isolate the product. The remaining IL/catalyst phase can be dried under vacuum and immediately reused for a subsequent cycle without loss of catalytic activity [2].

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: International Journal of Molecular Sciences (via PMC) URL:[Link]

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite Source: Frontiers in Chemistry (via PMC) URL:[Link]

Method

Application Notes &amp; Protocols: 2'-Chloro-5-fluoro-2-hydroxybenzophenone as a Versatile Precursor for Advanced Heterocyclic Synthesis

Abstract This technical guide provides an in-depth exploration of 2'-Chloro-5-fluoro-2-hydroxybenzophenone, a highly functionalized aromatic ketone, as a pivotal starting material for the synthesis of diverse heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 2'-Chloro-5-fluoro-2-hydroxybenzophenone, a highly functionalized aromatic ketone, as a pivotal starting material for the synthesis of diverse heterocyclic compounds. Moving beyond a simple recitation of steps, this document elucidates the causal chemistry behind synthetic choices, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development. We present detailed, self-validating protocols for the synthesis of complex fused heterocyclic systems and the strategic conversion to key intermediates for the construction of 1,4-benzodiazepines. The methodologies are supported by mechanistic discussions, troubleshooting guides, and visual workflows to ensure both clarity and reproducibility in the laboratory.

Introduction: The Strategic Importance of 2'-Chloro-5-fluoro-2-hydroxybenzophenone

2'-Chloro-5-fluoro-2-hydroxybenzophenone is a sophisticated chemical scaffold whose value lies in the strategic placement of its functional groups. The phenolic hydroxyl group serves as a versatile handle for a variety of transformations, primarily through etherification, allowing for the extension of the molecular framework. The halogen substituents (chlorine and fluorine) on the two distinct phenyl rings critically influence the electronic properties and reactivity of the molecule, often enhancing the pharmacological potency of the final heterocyclic products.[1]

While the related 2-aminobenzophenones are famously direct precursors for the celebrated Sternbach synthesis of 1,4-benzodiazepines, the 2-hydroxy analogue provides a unique entry point into other classes of heterocycles, such as oxadiazoles, triazoles, and thiadiazines.[2] Furthermore, its strategic conversion to the corresponding 2-amino derivative unlocks its potential as an intermediate for pharmacologically significant benzodiazepines like flurazepam and its analogues.[1][3] This guide will detail both the direct use of the hydroxyl functionality and the pathway to its celebrated amino-based applications.

Physicochemical & Spectroscopic Data

Accurate characterization of the starting material is fundamental to any synthetic campaign. The properties of 2'-Chloro-5-fluoro-2-hydroxybenzophenone are summarized below.

PropertyValueReference
Molecular Formula C₁₃H₈ClF O₂N/A (Calculated)
Molecular Weight 266.65 g/mol N/A (Calculated)
Appearance Typically a yellow or off-white crystalline solid[3] (Analogue)
Melting Point Varies based on purity[3] (Analogue)
Key Functional Groups Phenolic -OH, Ketonic C=O, C-F, C-ClN/A (Structure)

Direct Application: Multi-Step Synthesis of Triazolo[3,4-b][1][4][5]thiadiazines

The phenolic hydroxyl group is an excellent nucleophile, making it a prime site for initiating complex synthetic sequences. One powerful application is the construction of fused heterocyclic systems with potential antimicrobial activity.[2] The following multi-step protocol transforms the starting benzophenone into a 3-(2-aroylaryloxy)methyl-6-phenyl-1,2,4-triazolo[3,4-b][1][4][5]thiadiazine derivative.

Synthetic Workflow Overview

The transformation relies on a logical sequence of reactions that build the final heterocyclic core step-by-step. The initial etherification is followed by hydrazinolysis, cyclization to an oxadiazole, conversion to a triazole, and a final condensation to yield the target fused system.

G cluster_0 Workflow: Synthesis of Triazolo-thiadiazines A 2'-Chloro-5-fluoro- 2-hydroxybenzophenone B Ethyl (2-aroylaryloxy)acetate Intermediate A->B  Ethyl Chloroacetate, K₂CO₃, Acetone, Reflux C 2-(2-aroylaryloxy)acetohydrazide Intermediate B->C  Hydrazine Hydrate, Ethanol, Reflux D 5-(2-aroylaryloxymethyl)- 1,3,4-oxadiazole-2-thione C->D  CS₂, KOH, Ethanol, Reflux E 4-Amino-5-(2-aroylaryloxymethyl)- 1,2,4-triazole-3-thione D->E  Hydrazine Hydrate, Reflux F Target Triazolo[3,4-b][1,3,4]thiadiazine E->F  α-Halo Ketone (e.g., Phenacyl Bromide), Ethanol, Reflux

Caption: Workflow for Triazolo[3,4-b][1][4][5]thiadiazine Synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from established literature.[2] Researchers must employ standard laboratory safety practices, including the use of personal protective equipment and performing reactions in a well-ventilated fume hood.

Step 1: Synthesis of Ethyl (2-(2'-chloro-5'-fluorobenzoyl)phenoxy)acetate

  • To a solution of 2'-Chloro-5-fluoro-2-hydroxybenzophenone (10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (K₂CO₃, 20 mmol).

  • Add ethyl chloroacetate (12 mmol) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-(2-(2'-chloro-5'-fluorobenzoyl)phenoxy)acetohydrazide

  • Dissolve the ester from Step 1 (8 mmol) in ethanol (40 mL).

  • Add hydrazine hydrate (16 mmol) to the solution.

  • Reflux the mixture for 6-8 hours, monitoring completion by TLC.

  • Cool the reaction mixture in an ice bath. The precipitated product can be collected by filtration.

  • Wash the solid with cold ethanol and dry to yield the acetohydrazide.

Step 3: Synthesis of 5-((2-(2'-chloro-5'-fluorobenzoyl)phenoxy)methyl)-1,3,4-oxadiazole-2(3H)-thione

  • In a flask, dissolve potassium hydroxide (KOH, 10 mmol) in ethanol (30 mL).

  • Add the acetohydrazide from Step 2 (8 mmol) and carbon disulfide (CS₂, 16 mmol).

  • Heat the mixture to reflux for 10-12 hours until the evolution of H₂S gas ceases (test with lead acetate paper).

  • Concentrate the reaction mixture, pour it into ice-cold water, and acidify with dilute hydrochloric acid (HCl).

  • Filter the precipitated solid, wash thoroughly with water, and dry. Purify by recrystallization.

Step 4: Synthesis of 4-Amino-5-((2-(2'-chloro-5'-fluorobenzoyl)phenoxy)methyl)-4H-1,2,4-triazole-3(2H)-thione

  • Suspend the oxadiazole-thione from Step 3 (6 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (12 mmol) and reflux for 4-6 hours.

  • Cool the reaction mixture. The solid product that separates out is filtered, washed with cold ethanol, and recrystallized.

Step 5: Synthesis of the Final Triazolo[3,4-b][1][4][5]thiadiazine Derivative

  • Take the triazole-thione from Step 4 (5 mmol) and an appropriate α-halocarbonyl compound (e.g., phenacyl bromide, 5 mmol) in absolute ethanol (25 mL).

  • Reflux the mixture for 6-8 hours.

  • After cooling, the precipitated product is filtered, washed with ethanol, and recrystallized to yield the pure target compound.

Self-Validation and Characterization

Each step of the synthesis must be validated to ensure the correct intermediate has been formed before proceeding.

TechniquePurposeExpected Observations
TLC Monitor reaction progress and purity.Disappearance of starting material spot and appearance of a new product spot with a different Rf value.
Melting Point Assess purity of isolated solids.A sharp and consistent melting point range indicates high purity.
FT-IR (Infrared) Spectroscopy Confirm functional group transformations.E.g., disappearance of the broad phenolic -OH peak after Step 1; appearance of N-H stretching bands in hydrazides and triazoles.
¹H NMR (Proton NMR) Elucidate the chemical structure of intermediates and final product.Appearance of new signals corresponding to the added moieties (e.g., ethyl group protons in the ester, methylene protons).
Mass Spectrometry Confirm the molecular weight of the products.The molecular ion peak (M+) should match the calculated molecular weight of the expected compound.

Gateway to Benzodiazepines: Conversion and Cyclization

The most prominent application of benzophenone precursors is in the synthesis of 1,4-benzodiazepines, a class of compounds with significant CNS activity.[3] This requires the conversion of the 2-hydroxy group to a 2-amino group, transforming the starting material into 2-amino-5-chloro-2'-fluorobenzophenone. While the most common industrial synthesis of this amino-intermediate involves a direct Friedel-Crafts acylation of p-chloroaniline,[3] a laboratory-scale conversion from the hydroxy-analogue is a necessary prerequisite if one is starting from this specific precursor. This conversion is a multi-step process, typically involving nitration followed by reduction, and is not detailed here. The following protocol assumes the successful conversion to 2-amino-5-chloro-2'-fluorobenzophenone .

The Sternbach Benzodiazepine Synthesis: A Two-Step Protocol

The classical and robust Sternbach method involves an initial acylation of the amino group followed by an ammonia-mediated intramolecular cyclization to form the seven-membered diazepine ring.[6]

G cluster_1 Workflow: 1,4-Benzodiazepine Synthesis A 2-Amino-5-chloro- 2'-fluorobenzophenone B 2-(2-Chloroacetamido)-5-chloro- 2'-fluorobenzophenone A->B  Chloroacetyl Chloride, Toluene or CH₂Cl₂, Base (optional) C 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro- 2H-1,4-benzodiazepin-2-one (Nordazepam Analogue) B->C  Methanolic Ammonia or Hexamethylenetetramine, Ethanol, Reflux

Caption: General workflow for 1,4-benzodiazepine synthesis.

Detailed Experimental Protocol

Safety Precaution: Chloroacetyl chloride is highly corrosive and lachrymatory. All operations must be conducted in a certified fume hood with appropriate personal protective equipment.[7]

Step 1: Synthesis of 2-(2-Chloroacetamido)-5-chloro-2'-fluorobenzophenone

  • In a round-bottom flask, dissolve or suspend 2-amino-5-chloro-2'-fluorobenzophenone (10 mmol) in a suitable solvent such as toluene or dichloromethane (50 mL).[6][7]

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add chloroacetyl chloride (11 mmol) dropwise to the stirred solution. An organic base like triethylamine or pyridine can be added to scavenge the HCl byproduct, though the reaction can proceed without it.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Monitor the reaction by TLC. Upon completion, the mixture may be washed with a dilute aqueous solution of sodium bicarbonate and then water to remove unreacted acid chloride and HCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude product, 2-(2-chloroacetamido)-5-chloro-2'-fluorobenzophenone, can be purified by recrystallization from a solvent system like ethanol/water.[8]

Step 2: Cyclization to 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Dissolve the chloroacetamide intermediate from Step 1 (8 mmol) in ethanol or methanol (40 mL).

  • Add a source of ammonia. A solution of methanolic ammonia is highly effective. Alternatively, a mixture of hexamethylenetetramine and ammonium chloride can be used.[8]

  • Heat the mixture to reflux with stirring for 4-8 hours. The cyclization involves the displacement of the chloride by the aniline nitrogen followed by the displacement of the second chloride by the primary amide nitrogen.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture. The benzodiazepine product often precipitates from the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Incomplete Acylation (Step 1) Insufficient chloroacetyl chloride; deactivation of the reagent by moisture.Use a slight excess (1.1-1.2 eq) of chloroacetyl chloride. Ensure all glassware and solvents are dry.
Low Yield in Cyclization (Step 2) Insufficient ammonia concentration; steric hindrance; side reactions.Ensure an adequate excess of the ammonia source is used. Increase reaction time or temperature moderately.
Formation of Dimer or Polymer Intermolecular reaction competing with intramolecular cyclization.Run the cyclization reaction under more dilute conditions to favor the intramolecular pathway.
Purification Challenges Similar polarity of starting material and product.Utilize column chromatography with a carefully selected eluent system (e.g., hexane/ethyl acetate gradient) for purification.

Conclusion

2'-Chloro-5-fluoro-2-hydroxybenzophenone stands as a testament to the power of strategic molecular design. While its direct applications leverage the nucleophilicity of its hydroxyl group to build complex, fused heterocyclic systems, its true potential is often realized after its conversion to the corresponding 2-amino analogue. This transformation opens the door to the venerable Sternbach synthesis, providing access to the privileged 1,4-benzodiazepine scaffold—a cornerstone of modern medicinal chemistry. The protocols and insights provided herein are designed to empower researchers to confidently and effectively utilize this versatile precursor in their synthetic endeavors, paving the way for the discovery of novel and potent bioactive molecules.

References

  • ResearchGate. Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones | Request PDF. ResearchGate. Available from: [Link]

  • ResearchGate. 2-Hydroxybenzophenone as a Chemical Auxiliary for the Activation of Ketiminoesters for Highly Enantioselective Addition to Nitroalkenes under Bifunctional Catalysis. ResearchGate. Available from: [Link]

  • Prospects in Pharmaceutical Sciences. The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. Available from: [Link]

  • ResearchGate. (PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate. Available from: [Link]

  • PMC. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PubMed Central. Available from: [Link]

  • PubMed. Synthesis and antimicrobial study of novel heterocyclic compounds from hydroxybenzophenones. PubMed. Available from: [Link]

  • Indian Academy of Sciences. Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences. Available from: [Link]

  • ACS Publications. Quinazolines and 1,4-Benzodiazepines. XL. The Synthesis of Metabolites of 7-Chloro-1-(2-diethylaminoethyl)-5-(2-flourophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Journal of Medicinal Chemistry. Available from: [Link]

  • PrepChem.com. Synthesis of 7-Chloro-5-(2-fluorophenyl)-N-hydroxy-α-nitro-3H-1,4-benzodiazepine-2-methanimine. PrepChem.com. Available from: [Link]

  • Anhui Newman Fine Chemicals Co., Ltd. 7-Chloro-5-(2-Fluoro-Phenyl)-1,3-Dihydro-2h-1,4-Benzodiazepin-2-One. Anhui Newman Fine Chemicals Co., Ltd. Available from: [Link]

  • SID. Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. Scientific Information Database. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. Chemical Communications. Available from: [Link]

  • Academia.edu. Synthesis and spectral properties of 7-chloro-5-[(o- andp-R1)phenyl]-1-R2-3H-[1][5]benzodiazepin-2-ones. Academia.edu. Available from: [Link]

  • LookChem. Cas 1088-11-5,Nordazepam. LookChem. Available from: [Link]

  • PrepChem.com. Synthesis of 2-Amino-5-chloro-4'-hydroxybenzophenone. PrepChem.com. Available from: [Link]

  • Google Patents. Synthesis of benzodiazepines - WO1996005178A1. Google Patents.
  • PMC. 2‐Hydroxybenzophenone as a Chemical Auxiliary for the Activation of Ketiminoesters for Highly Enantioselective Addition to Nitroalkenes under Bifunctional Catalysis. PubMed Central. Available from: [Link]

  • JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of the Faculty of Pharmacy of Ankara University. Available from: [Link]

  • PubMed. Bacterio-plankton transformation of diazepam and 2-amino-5-chlorobenzophenone in river waters. PubMed. Available from: [Link]

  • Acta Scientific. Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific Pharmaceutical Sciences. Available from: [Link]

  • PubMed. Synthesis of benzo-fused benzodiazepines employed as probes of the agonist pharmacophore of benzodiazepine receptors. PubMed. Available from: [Link]

  • ACG Publications. Synthesis of biologically active heterocyclic compounds from β- diketones. ACG Publications. Available from: [Link]

Sources

Application

Procedure for demethylation to yield 2'-Chloro-5-fluoro-2-hydroxybenzophenone

An Application Guide for the Synthesis of 2'-Chloro-5-fluoro-2-hydroxybenzophenone via O-Demethylation Introduction The targeted synthesis of substituted benzophenones is a cornerstone of modern medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 2'-Chloro-5-fluoro-2-hydroxybenzophenone via O-Demethylation

Introduction

The targeted synthesis of substituted benzophenones is a cornerstone of modern medicinal chemistry and materials science. Among these, 2'-Chloro-5-fluoro-2-hydroxybenzophenone is a particularly valuable scaffold, serving as a key intermediate in the development of pharmaceuticals and as a high-performance UV absorber in cosmetics and polymers.[1] Its synthesis often necessitates the deprotection of a more stable precursor, 2'-Chloro-5-fluoro-2-methoxybenzophenone. The cleavage of the aryl methyl ether bond, or O-demethylation, is a critical transformation that enables the unmasking of the phenolic hydroxyl group.

This application note provides a detailed, field-proven protocol for the efficient demethylation of 2'-Chloro-5-fluoro-2-methoxybenzophenone. We will focus on the use of Boron Tribromide (BBr₃), a powerful and highly effective Lewis acid for this purpose.[2][3] The guide will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and address critical safety considerations and troubleshooting strategies to ensure a successful and reproducible outcome for researchers, scientists, and drug development professionals.

Reaction Mechanism and Scientific Rationale

The cleavage of aryl methyl ethers using Boron Tribromide is a classic and robust transformation in organic synthesis. The high efficiency of BBr₃ stems from its nature as a potent Lewis acid, driven by the electron-deficient boron atom.[2]

The mechanism proceeds through several well-defined steps:

  • Lewis Acid-Base Adduct Formation: The reaction initiates with the lone pair of electrons on the methoxy oxygen atom attacking the empty p-orbital of the boron in BBr₃. This forms a Lewis acid-base adduct, an oxonium intermediate.[2][4]

  • Nucleophilic Attack (Sₙ2): The formation of the oxonium species activates the methyl group for nucleophilic attack. A bromide ion, either from another equivalent of BBr₃ or dissociated from the initial adduct, acts as the nucleophile.[5] It attacks the electrophilic methyl carbon in a classic Sₙ2 displacement, cleaving the carbon-oxygen bond. This step generates bromomethane (CH₃Br) as a volatile byproduct.

  • Boron Intermediate and Hydrolysis: The cleavage results in an aryloxy-dibromoborane intermediate. This species is stable under the anhydrous reaction conditions but is readily hydrolyzed during the aqueous work-up. The addition of water cleaves the boron-oxygen bond, liberating the final phenolic product, 2'-Chloro-5-fluoro-2-hydroxybenzophenone, and forming boric acid and hydrobromic acid as byproducts.[2][6]

Recent studies suggest that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether, proceeding through di- and triphenoxyborane intermediates before hydrolysis.[5] However, for practical laboratory applications, using a slight excess (1.1-1.5 equivalents) per ether group ensures the reaction proceeds to completion in a timely manner.[3][7]

Demethylation_Mechanism Figure 1: BBr3-Mediated Demethylation Mechanism Start 2'-Chloro-5-fluoro- 2-methoxybenzophenone Adduct Lewis Acid-Base Adduct (Oxonium Intermediate) Start->Adduct Coordination BBr3 BBr₃ (Lewis Acid) BBr3->Adduct Intermediate Aryloxy-dibromoborane Intermediate Adduct->Intermediate Sₙ2 Attack by Br⁻ Byproduct CH₃Br Adduct->Byproduct Workup Aqueous Work-up (H₂O) Intermediate->Workup Product 2'-Chloro-5-fluoro- 2-hydroxybenzophenone Workup->Product Hydrolysis

Caption: Figure 1: BBr3-Mediated Demethylation Mechanism.

Experimental Protocol

This protocol is designed for a gram-scale synthesis. All operations involving Boron Tribromide must be performed in a certified chemical fume hood under an inert atmosphere.[7][8]

Materials & Equipment
  • Reagents:

    • 2'-Chloro-5-fluoro-2-methoxybenzophenone (Starting Material)

    • Boron Tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)

    • Anhydrous Dichloromethane (DCM), reaction solvent

    • Methanol (for quenching, optional)

    • Deionized Water

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and needles

    • Inert gas line (Nitrogen or Argon)

    • Syringes

    • Low-temperature bath (Dry ice/acetone or ice/salt)

    • Magnetic stir plate

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Step-by-Step Methodology
  • Reaction Setup:

    • Place 2'-Chloro-5-fluoro-2-methoxybenzophenone (1.0 eq) into a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the starting material in anhydrous dichloromethane (approx. 10-20 mL per gram of substrate).[3][6]

    • Seal the flask with a septum and place it under a positive pressure of nitrogen.

    • Cool the solution to -78 °C using a dry ice/acetone bath. An ice/water bath at 0 °C is also acceptable if a -78 °C bath is not feasible, but addition must be slower.[2][7]

  • Reagent Addition:

    • Slowly add the BBr₃ solution (1.2 eq, 1.0 M in DCM) to the stirred reaction mixture via syringe over 15-20 minutes. A white precipitate may form during addition.[6]

    • After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature.

  • Reaction Monitoring:

    • Let the reaction stir at room temperature for 2-12 hours.

    • Monitor the progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • CAUTION: The quenching process is highly exothermic and releases HBr gas. Perform this step slowly in the fume hood.

    • Carefully quench the reaction by the dropwise addition of methanol. This forms trimethyl borate, a volatile compound that can be removed by evaporation.[9] Alternatively, quench by the slow addition of deionized water.[6][10]

    • Stir the mixture vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM and water.

    • Separate the layers. Extract the aqueous layer two more times with DCM.

    • Combine the organic layers and wash sequentially with:

      • Deionized water (1x)

      • Saturated NaHCO₃ solution (1x, to neutralize any remaining acid)

      • Brine (1x, to aid in drying)[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol).[12]

Visualization of Experimental Workflow

Workflow Figure 2: Experimental Workflow for Demethylation A 1. Dissolve Starting Material in Anhydrous DCM B 2. Cool to -78°C / 0°C A->B C 3. Add BBr₃ Solution Dropwise B->C D 4. Warm to RT & Stir (2-12h) C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Cool to 0°C E->F Complete G 7. Quench with MeOH or H₂O F->G H 8. Liquid-Liquid Extraction G->H I 9. Wash Organic Layer H->I J 10. Dry & Concentrate I->J K 11. Purify (Chromatography/ Recrystallization) J->K L Final Product: 2'-Chloro-5-fluoro-2-hydroxybenzophenone K->L

Caption: Figure 2: Experimental Workflow for Demethylation.

Data Summary and Expected Results

The following table outlines the key parameters and expected outcomes for this protocol.

ParameterValue/RangeRationale/Notes
Starting Material2'-Chloro-5-fluoro-2-methoxybenzophenone1.0 equivalent
ReagentBoron Tribromide (BBr₃), 1M in DCM1.1 - 1.5 equivalents per methoxy group.[3][7] Excess ensures complete reaction.
SolventAnhydrous Dichloromethane (DCM)Inert solvent, good solubility for reactants.[6]
Reaction Temperature-78°C to Room TemperatureInitial low temperature to control the exothermic reaction, then warming to drive it to completion.[6][7]
Reaction Time2 - 12 hoursMonitored by TLC until the starting material is consumed.
Work-upAqueous quench, extraction, washesStandard procedure to isolate and purify organic products.[11]
PurificationColumn Chromatography / RecrystallizationTo obtain a high-purity final product.[12][13]
Expected Yield >85% Literature suggests high yields for BBr₃ demethylations.
Purity (Post-Purification) >97% As determined by GC, HPLC, or NMR.[1]

Troubleshooting and Safety Precautions

Critical Safety Precautions

Boron Tribromide is an extremely hazardous substance that demands rigorous safety protocols.

  • Corrosivity and Toxicity: BBr₃ is highly corrosive to skin, eyes, and the respiratory tract. It is toxic if inhaled or swallowed.[8][14] All manipulations must occur within a certified chemical fume hood.[7]

  • Water Reactivity: BBr₃ reacts violently with water and moisture, producing corrosive hydrogen bromide (HBr) gas.[14][15][16] Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and double-layered chemical-resistant gloves (e.g., nitrile).[7][8]

  • Spill and Emergency: An unobstructed safety shower and eyewash station must be immediately accessible.[7] In case of skin contact, flush immediately and copiously with water for at least 15 minutes.[15][16] For any significant exposure, seek immediate medical attention.[14][17]

  • Waste Disposal: Unreacted BBr₃ must be carefully quenched before disposal. Contaminated materials should be treated as hazardous waste according to institutional guidelines.[16]

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Incomplete Reaction 1. Insufficient reagent. 2. Reagent degraded due to moisture. 3. Insufficient reaction time/temperature.1. Add another small portion of BBr₃ solution at low temperature. 2. Use a fresh bottle of BBr₃ solution. 3. Allow the reaction to stir for a longer period or gently warm if the substrate is stable.
Low Yield 1. Product loss during aqueous work-up. 2. Incomplete extraction from the aqueous layer.1. Ensure pH of the aqueous layer is neutral or slightly acidic before extraction. 2. Perform additional extractions (4-5 times) with the organic solvent.
Difficult Purification Presence of boron-containing byproducts.Quenching the reaction with methanol and removing the solvent/trimethyl borate under reduced pressure is highly effective at removing boron residues before chromatography.[9]

References

  • Purdue University Environmental Health and Safety. (n.d.). Boron Tribromide Safety Data Sheet. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Microwave-Assisted Demethylation of Methyl Aryl Ethers Using an Ionic Liquid.
  • Passiniemi, M., Myllymaki, M. J., Vuokko, J., & Koskinen, A. M. P. (2011). Demethylation of Aromatic Methyl Ethers Using Ionic Liquids under Microwave Irradiation. Letters in Organic Chemistry, 8(1). [Link]

  • Negi, A. S., Chattopadhyay, S. K., Srivastava, S., & Bhattacharya, A. K. (2006). A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System. Synthetic Communications, 36(16), 2357-2362. [Link]

  • Vrettos, E. I. (2018). Answer to "Dimethylation with BBr3?". ResearchGate. Retrieved from [Link]

  • The Brückner Research Group. (n.d.). Standard Operating Procedure for Boron Tribromide (BBr3). Retrieved from [Link]

  • Loba Chemie. (2019). BORON TRIBROMIDE 99% EXTRA PURE MSDS. Retrieved from [Link]

  • Fredriksson, A., et al. (2002). Rapid microwave-assisted cleavage of methyl phenyl ethers: new method for synthesizing desmethyl precursors and for removing protecting groups. Journal of Labelled Compounds and Radiopharmaceuticals, 45(9), 741-752. [Link]

  • Varma, R. S., & Saini, R. K. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses, (7), 394-395. [Link]

  • Amherst College Environmental Health & Safety. (2022). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide AT AMHERST COLLEGE. Retrieved from [Link]

  • Negi, A. S., et al. (2006). A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System. ResearchGate. Retrieved from [Link]

  • Varma, R. S., & Saini, R. K. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. The Vespiary. Retrieved from [Link]

  • Various Authors. (2012). demethylation of methyl aryl ethers. Sciencemadness.org. Retrieved from [Link]

  • CN100999445A - Demethyl method of aryl methyl ether. (n.d.). Google Patents.
  • Ashton, M. R., et al. (2000). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development, 4(5), 372-374. [Link]

  • Various Authors. (2022). Aryl methyl ether cleavage. Reddit. Retrieved from [Link]

  • EP0431561A2 - Pyridinium hydrochloride metoclopramide demethylation. (n.d.). Google Patents.
  • Le, K. P., et al. (2020). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkat USA. Retrieved from [Link]

  • McOmie, J. F. W., & West, D. E. (1973). 3,3'-Dihydroxybiphenyl. Organic Syntheses, 53, 412. [Link]

  • WO2008091379A1 - A process for the synthesis of biologically active oxygenated compounds by dealkylation of the corresponding alkyllethers. (n.d.). Google Patents.
  • Gallo, R. D. C., Alencar, D. P., & Muzzi, R. M. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Semantic Scholar. Retrieved from [Link]

  • Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(32), 7460-7467. [Link]

  • Chem-Station. (2024). O-Demethylation. Retrieved from [Link]

  • Various Authors. (2016). What demethylating reagent do you suggest?. ResearchGate. Retrieved from [Link]

  • Various Authors. (2018). demethylation by BBr3 or HBr. Reddit. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. Retrieved from [Link]

  • Zhang, W., et al. (2011). Demethylation of phenol methyl ether with ortho electron withdrawing groups by AlCl3. Tetrahedron Letters, 52(43), 5621-5624. [Link]

  • Grünebaum, L., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Amino-5-chloro-4'-hydroxybenzophenone. Retrieved from [Link]

  • Various Authors. (2025). BBr3 deprotection byproducts. Reddit. Retrieved from [Link]

  • US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. (n.d.). Google Patents.
  • EP 0128693 A2 - Process for the preparation of 4-hydroxybenzophenones. (n.d.). Google Patents.
  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Carre, M. C., et al. (1987). Selective demethylation of di- and tri-methoxyanthraquinones via aryloxydifluoroboron chelates. Synthesis of 4-hydroxy-1,5-dimethoxyanthraquinone and 1,4-dihydroxy-5-methoxyanthraquinone. Journal of the Chemical Society, Chemical Communications, (7), 555-557. [Link]

  • US2682559A - Purification of hydroxybenzophenones. (n.d.). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2'-Chloro-5-fluoro-2-hydroxybenzophenone

Introduction 2'-Chloro-5-fluoro-2-hydroxybenzophenone is a key intermediate in the synthesis of various pharmaceuticals and specialized polymers. Its synthesis, typically achieved via a Friedel-Crafts acylation, is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2'-Chloro-5-fluoro-2-hydroxybenzophenone is a key intermediate in the synthesis of various pharmaceuticals and specialized polymers. Its synthesis, typically achieved via a Friedel-Crafts acylation, is a cornerstone reaction for creating its diaryl ketone structure.[1] However, this reaction is notoriously sensitive to a variety of factors that can suppress yields and generate impurities. The presence of a hydroxyl group on one of the aromatic rings introduces specific challenges, primarily through its interaction with the Lewis acid catalyst.[2]

This technical support guide provides researchers, chemists, and process development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this valuable compound. We will delve into the reaction mechanism, address common experimental issues in a direct question-and-answer format, and provide validated protocols to guide your laboratory work.

Reaction Overview: The Friedel-Crafts Acylation Pathway

The synthesis of 2'-Chloro-5-fluoro-2-hydroxybenzophenone is most commonly achieved by the Friedel-Crafts acylation of 4-fluorophenol with 2-chlorobenzoyl chloride. This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to proceed.[1][3] The fundamental mechanism involves three key stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst abstracts the chloride from 2-chlorobenzoyl chloride, creating a highly electrophilic and resonance-stabilized acylium ion.[1][4]

  • Electrophilic Aromatic Substitution: The electron-rich 4-fluorophenol ring attacks the acylium ion. The hydroxyl group is a strong ortho-, para-directing group; since the para position is occupied by fluorine, the attack occurs at the ortho position.

  • Deprotonation and Catalyst Complexation: The resulting intermediate is deprotonated to restore the aromaticity of the ring. Crucially, both the hydroxyl group of the starting material and the carbonyl group of the benzophenone product are Lewis bases that form stable complexes with the AlCl₃ catalyst.[3][5] This necessitates the use of a stoichiometric excess of the catalyst. The final product is liberated upon aqueous workup.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Workup AcylChloride 2-Chlorobenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Catalyst) Intermediate Arenium Ion Intermediate AcyliumIon->Intermediate Phenol 4-Fluorophenol Phenol->Intermediate ProductComplex Product-Catalyst Complex Intermediate->ProductComplex -H⁺ FinalProduct 2'-Chloro-5-fluoro-2- hydroxybenzophenone ProductComplex->FinalProduct + H₂O Workup

Caption: Mechanism of Friedel-Crafts Acylation for Benzophenone Synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: Why is my reaction yield consistently low, with a large amount of unreacted 4-fluorophenol recovered?

Answer: This is the most frequent problem and is almost always related to the Lewis acid catalyst.

  • Causality (Catalyst Deactivation): The primary cause is the deactivation of the Lewis acid catalyst (e.g., AlCl₃). The hydroxyl group of 4-fluorophenol and the carbonyl oxygen of the product are both potent Lewis bases. They form stable complexes with AlCl₃, effectively removing it from the catalytic cycle.[3][5] If you use only a catalytic amount, the reaction will stall after a small conversion. For this specific synthesis, more than two equivalents of the Lewis acid are required: one to complex with the starting phenol, and another to complex with the product ketone.

  • Troubleshooting Steps:

    • Increase Catalyst Stoichiometry: Ensure you are using at least 2.2 to 2.5 molar equivalents of AlCl₃ relative to the limiting reagent (typically 4-fluorophenol).

    • Ensure Anhydrous Conditions: Lewis acids like AlCl₃ react violently with water. Any moisture in your reagents or solvent will consume the catalyst, forming inactive aluminum hydroxides. A Chinese patent highlights that using zinc chloride dehydrated at low temperatures significantly improves yield and purity by ensuring catalyst activity.[6] Always use freshly opened or properly stored anhydrous solvents and dry your glassware thoroughly.

    • Check Reagent Quality: Use high-purity, anhydrous AlCl₃. Older bottles that have been exposed to air may have a significant layer of inactive oxide or hydroxide.

G Start Low Yield Issue CheckStoichiometry Is [AlCl₃] > 2.2 equivalents? Start->CheckStoichiometry CheckMoisture Are all reagents/solvents strictly anhydrous? CheckStoichiometry->CheckMoisture Yes Solution1 Action: Increase AlCl₃ to 2.2-2.5 eq. CheckStoichiometry->Solution1 No CheckPurity Is the AlCl₃ high purity and freshly opened? CheckMoisture->CheckPurity Yes Solution2 Action: Dry solvents/ glassware. Use inert atm. CheckMoisture->Solution2 No Solution3 Action: Use new, high- purity AlCl₃. CheckPurity->Solution3 No Success Yield Optimized CheckPurity->Success Yes Solution1->CheckStoichiometry Solution2->CheckMoisture Solution3->CheckPurity

Sources

Optimization

Technical Support Center: Purification of 2'-Chloro-5-fluoro-2-hydroxybenzophenone

Welcome to the dedicated technical support guide for the purification of 2'-Chloro-5-fluoro-2-hydroxybenzophenone. This resource is designed for researchers, chemists, and professionals in drug development who are encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 2'-Chloro-5-fluoro-2-hydroxybenzophenone. This resource is designed for researchers, chemists, and professionals in drug development who are encountering challenges with isomeric impurities in their crude product. Here, we will dissect common issues and provide robust, field-tested solutions to enhance the purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: My initial synthesis of 2'-Chloro-5-fluoro-2-hydroxybenzophenone shows multiple spots on TLC, even though the main reaction is selective. What are the likely isomeric impurities?

A1: In the synthesis of 2'-Chloro-5-fluoro-2-hydroxybenzophenone, particularly through methods like the Friedel-Crafts acylation, the formation of constitutional isomers is a common challenge. The primary substitution patterns are dictated by the directing effects of the substituents on the aromatic rings. For 4-fluorophenol, acylation is directed to the ortho position relative to the hydroxyl group. However, minor side reactions can lead to acylation at the para position, resulting in the formation of the 2'-Chloro-5-fluoro-4-hydroxybenzophenone isomer. Additionally, if the starting materials are not pure, other isomeric impurities can arise.

Q2: Why is removing these isomers so difficult?

A2: The difficulty in separating these isomers stems from their very similar physical and chemical properties. Isomers of 2'-Chloro-5-fluoro-2-hydroxybenzophenone often have nearly identical molecular weights, polarities, and boiling points. This similarity makes traditional purification techniques like simple distillation or recrystallization challenging, as the isomers will behave almost identically under these conditions. Effective separation, therefore, requires methods that can exploit subtle differences in their molecular structure and interactions.

Q3: What is the first step I should take to troubleshoot my purification?

A3: The first and most critical step is to accurately characterize your crude product. Before attempting any purification, you must understand the nature and approximate quantity of the impurities. We recommend using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): To visualize the number of components.

  • High-Performance Liquid Chromatography (HPLC): To quantify the level of impurities and determine the relative polarity of the components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the specific isomeric structures present.

This initial analysis will guide your choice of the most effective purification strategy.

Troubleshooting Purification: A Method-Based Guide

This section provides detailed troubleshooting for the most common purification techniques.

Method 1: Recrystallization

Recrystallization is often the first choice for purification due to its scalability and cost-effectiveness. However, its success is highly dependent on finding a suitable solvent system in which the solubility of the desired isomer and the impurities are sufficiently different.

Troubleshooting Scenarios:

  • Problem: The product crashes out of solution too quickly, trapping impurities.

    • Solution: This indicates that the solvent is not ideal or the cooling process is too rapid. Try a solvent mixture to fine-tune the solubility. For instance, a combination of a good solvent (like ethanol or acetone) and a poor solvent (like water or hexane) can provide more controlled crystallization. Ensure the solution is cooled slowly, perhaps by allowing the flask to cool to room temperature before placing it in an ice bath.

  • Problem: Oiling out occurs instead of crystallization.

    • Solution: "Oiling out" happens when the product separates as a liquid phase instead of a solid. This often occurs when the boiling point of the solvent is too high or the concentration of the solute is too great. Try using a lower-boiling point solvent or a more dilute solution.

  • Problem: Significant loss of the desired product.

    • Solution: This suggests that the desired product has high solubility in the chosen solvent even at low temperatures. To mitigate this, you can try to reduce the amount of solvent used to the minimum required to dissolve the crude product at high temperature. Alternatively, consider a different solvent system where the product's solubility is lower at cold temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In parallel, test the solubility of small amounts of your crude product in a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) at room temperature and upon heating.

  • Dissolution: In a flask, add the chosen solvent to your crude product and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least an hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Method 2: Column Chromatography

When recrystallization fails to provide the desired purity, column chromatography is the next logical step. Its success hinges on the selection of the stationary phase and the mobile phase.

Troubleshooting Scenarios:

  • Problem: Poor separation of isomers on the column.

    • Solution: This is the most common issue. The choice of eluent is critical. A systematic approach to finding the right mobile phase is to use TLC to test various solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The goal is to find a solvent system that gives a good separation (difference in Rf values) between the desired product and the isomers. If a good separation is still not achieved, consider using a different stationary phase, such as alumina instead of silica gel.

  • Problem: The product elutes too quickly or too slowly.

    • Solution: If the product elutes too quickly (high Rf), the mobile phase is too polar. Reduce the proportion of the polar solvent. If it elutes too slowly (low Rf), the mobile phase is not polar enough. Increase the proportion of the polar solvent.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Carefully pour the slurry into the column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution) if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation: Solvent Systems for Chromatography

Solvent System (Hexane:Ethyl Acetate)Typical Rf (Desired Isomer)Typical Rf (Common Impurity)Separation Factor (α)
90:100.450.551.22
85:150.600.701.17
80:200.750.821.09

Note: These are example values and should be optimized for your specific crude mixture.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying 2'-Chloro-5-fluoro-2-hydroxybenzophenone.

Purification_Workflow start Crude Product analysis Analytical Characterization (TLC, HPLC, NMR) start->analysis decision Purity > 99%? analysis->decision recrystallization Attempt Recrystallization decision->recrystallization No final_product Pure Product decision->final_product Yes recrystal_success Purity Check recrystallization->recrystal_success recrystal_decision Purity > 99%? recrystal_success->recrystal_decision column_chrom Perform Column Chromatography recrystal_decision->column_chrom No recrystal_decision->final_product Yes column_success Purity Check column_chrom->column_success column_decision Purity > 99%? column_success->column_decision column_decision->final_product Yes end Further Optimization (e.g., Prep-HPLC) column_decision->end No

Caption: Decision workflow for purifying 2'-Chloro-5-fluoro-2-hydroxybenzophenone.

Advanced Purification: Preparative HPLC

For very challenging separations where both recrystallization and standard column chromatography are insufficient, preparative HPLC is the method of choice. It offers significantly higher resolution but at a lower throughput and higher cost.

Key Considerations for Preparative HPLC:

  • Column Choice: A reverse-phase C18 column is typically effective for benzophenone derivatives.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is a common starting point. The gradient should be optimized based on analytical HPLC data to maximize the separation between the isomeric peaks.

  • Loading: It is crucial not to overload the column, as this will lead to poor separation. The maximum loading capacity will depend on the column dimensions and the difficulty of the separation.

References

  • "Purification of Laboratory Chemicals," W. L. F. Armarego and Christina Li Lin Chai, Elsevier, 8th Edition. [Link]

  • "Practical Organic Chemistry," Arthur I. Vogel, Longman Group, 5th Edition. [Link]

  • "High-Performance Liquid Chromatography (HPLC)," Veronika R. Meyer, Wiley, 3rd Edition. [Link]

Troubleshooting

Technical Support Center: 2'-Chloro-5-fluoro-2-hydroxybenzophenone Solubility Guide

Case ID: SOL-CFHB-2026 Subject: Solubility Optimization, Stock Preparation, and Crystallization Protocols Applicable Compound: 2'-Chloro-5-fluoro-2-hydroxybenzophenone (and related 2-hydroxybenzophenone intermediates)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-CFHB-2026 Subject: Solubility Optimization, Stock Preparation, and Crystallization Protocols Applicable Compound: 2'-Chloro-5-fluoro-2-hydroxybenzophenone (and related 2-hydroxybenzophenone intermediates)[1]

Core Technical Insight: The "Hidden" Hydroxyl Mechanism

Before attempting any protocol, it is critical to understand why this molecule resists dissolution in aqueous and some polar media.

The Problem: Intramolecular Hydrogen Bonding (IMHB) Unlike standard phenols, 2'-Chloro-5-fluoro-2-hydroxybenzophenone possesses a structural feature that drastically alters its solubility profile: a pseudo-six-membered ring formed by an intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen.[1]

  • Effect: This "locks" the polar hydroxyl proton, preventing it from interacting with solvent water molecules.

  • Result: The molecule behaves more lipophilically (hydrophobically) than its 4-hydroxy isomers.[1] Standard aqueous solubility enhancement strategies (like simple pH adjustment) often fail because the proton is "hidden" inside this chelate ring.

Mechanism Visualization

IMHB_Mechanism cluster_0 Molecular Conformation Node1 Free Phenol Form (Theoretical) Node2 IMHB Locked Form (Actual Dominant Species) Node1->Node2 Rapid Tautomerization (Energy Favorable) Node3 Reduced Polarity Node2->Node3 H-Bond Donor Unavailable Node4 High Lipophilicity (LogP Increase) Node3->Node4 Node5 Aqueous Insolubility Node4->Node5

Figure 1: The thermodynamic drive toward the intramolecular hydrogen bonded (IMHB) state reduces the molecule's ability to interact with water, necessitating specific organic solvents.[1]

Solvent Compatibility & Stock Preparation

Recommendation: Do not use water or simple alcohols as primary solvents for high-concentration stocks.[1] Use aprotic polar solvents.[2]

Solvent Selection Matrix
Solvent ClassRecommended SolventSolubility RatingTechnical Notes
Aprotic Polar (Best) DMSO (Dimethyl sulfoxide)⭐⭐⭐⭐⭐ (High)Ideal for biological assay stocks (up to 100 mM).[1] Warning: Hygroscopic; absorb water over time which causes precipitation.
Aprotic Polar DMF (Dimethylformamide)⭐⭐⭐⭐⭐ (High)Good alternative to DMSO for chemical synthesis; harder to remove.
Ketones Acetone ⭐⭐⭐⭐ (Good)Excellent for synthesis/purification. High volatility makes it poor for long-term storage (concentration changes).[1]
Alcohols Ethanol / Methanol ⭐⭐ (Low/Moderate)Requires heating. The IMHB competes with solvent H-bonding.[1] Only use for recrystallization or dilute working solutions.
Aqueous Water / PBS ❌ (Insoluble)Do not use. Will result in immediate precipitation or micelle formation.
Protocol: Preparing a 10 mM Stock Solution

Target Volume: 1 mL | Molecular Weight: ~250.65 g/mol (Verify specific batch MW)

  • Weighing: Weigh 2.5 mg of 2'-Chloro-5-fluoro-2-hydroxybenzophenone into a glass amber vial (protect from light).

  • Primary Dissolution: Add 1000 µL of anhydrous DMSO .

    • Critical: Use a glass pipette or solvent-resistant tip.[1] DMSO can leach plasticizers from low-quality plastics.[1]

  • Agitation: Vortex vigorously for 30 seconds.

    • Troubleshooting: If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Troubleshooting: Precipitation in Biological Assays

Issue: "I added my DMSO stock to the cell culture media, and the compound crashed out (precipitated)."

Root Cause: The "Step-Down" Shock.[1] Adding a hydrophobic stock directly to a large volume of aqueous media creates a local environment of high water content, forcing the compound out of solution before it can disperse.

The "Sandwich" Dilution Protocol

Use this method to safely introduce the compound into aqueous media.

  • Prepare Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 into pure Ethanol or pure DMSO first (creates a 1 mM sub-stock).

  • Pre-warm Media: Ensure your culture media is at 37°C. Cold media accelerates precipitation.

  • Dynamic Addition:

    • Place the pipette tip into the media (submerged).

    • Expel the compound quickly while swirling the media vessel.

    • Do not drop the compound onto the surface of the static liquid.

  • Limit Final Concentration: Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity, and the compound concentration does not exceed its aqueous solubility limit (likely <50 µM without carriers).

Recrystallization Guide (Purification)

For synthetic chemists recovering the solid from a reaction mixture.[3][4]

Objective: Purify crude 2'-Chloro-5-fluoro-2-hydroxybenzophenone.

Recommended Solvent System: Ethanol/Water or Toluene[1][2]

Method A: Ethanol/Water (Polarity Shift)

  • Dissolve crude solid in minimal boiling Ethanol (approx. 5-10 mL per gram).

  • Once fully dissolved, remove from heat.

  • Add warm water dropwise until a faint permanent turbidity (cloudiness) appears.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • The IMHB effect often leads to large, well-defined crystals in this system.

Method B: Toluene (Temperature Shift)

  • Dissolve crude solid in minimal boiling Toluene .

  • Allow to cool slowly.

  • Note: This removes polar impurities effectively, as they will not dissolve in the toluene initially.

Frequently Asked Questions (FAQ)

Q: Can I use pH adjustment to dissolve it? A: Generally, no . While the phenol group is acidic (pKa ~7-8), the intramolecular hydrogen bond increases the pKa, making it harder to deprotonate. You would need a very high pH (>10) to break the H-bond and ionize the phenol, which is likely incompatible with biological assays and may degrade the molecule (benzophenone cleavage).

Q: My stock solution in DMSO turned cloudy after a week. Why? A: DMSO is hygroscopic (absorbs water from air). If the vial was not sealed tightly, absorbed water caused the hydrophobic benzophenone to precipitate. Solution: Re-sonicate and warm to 37°C. If it clears, use immediately. If not, discard and make fresh stock in anhydrous DMSO.

Q: Is this compound light sensitive? A: Yes. Benzophenones are UV absorbers and can undergo photochemical reactions (e.g., radical formation). Always store solids and solutions in amber vials or wrap containers in foil.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Start: Solubility Issue CheckSolvent Is solvent Water/PBS? Start->CheckSolvent SwitchSolvent Switch to DMSO or DMF CheckSolvent->SwitchSolvent Yes CheckCloudy Is Stock Cloudy? CheckSolvent->CheckCloudy No (Using DMSO) Sonicate Sonicate @ 40°C (Check for water contamination) CheckCloudy->Sonicate Yes CheckAssay Precipitation in Media? CheckCloudy->CheckAssay No (Clear) DilutionProtocol Use 'Sandwich' Dilution Reduce Final Conc. CheckAssay->DilutionProtocol Yes

Figure 2: Decision tree for resolving common solubility failures.

References

  • PubChem. 2-Amino-5-chloro-2'-fluorobenzophenone (Analog Structural Data). National Library of Medicine. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • MDPI. Effect of Intramolecular Hydrogen Bond Formation on the Abraham Model Solute Descriptors for Oxybenzone. (Discusses the IMHB mechanism in 2-hydroxybenzophenones). Available at: [Link]

  • Frontiers in Chemistry. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds.[1] Available at: [Link][5][6]

Sources

Optimization

Technical Support Center: Troubleshooting Fluorinated Benzophenone Synthesis

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that synthesizing fluorinated benzophenones—a ubiquitous scaffold in medicinal chemistry and agrochemicals—pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that synthesizing fluorinated benzophenones—a ubiquitous scaffold in medicinal chemistry and agrochemicals—presents unique mechanistic challenges. The presence of highly electronegative fluorine atoms alters ring electron density, while the high reactivity of intermediate acyl groups can lead to runaway side reactions.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, high-purity syntheses.

Synthesis Route Decision Matrix

Choosing the correct synthetic pathway is the first step in minimizing side reactions. The logic flow below dictates the optimal approach based on substrate functional groups.

RouteSelection Start Target: Fluorinated Benzophenone Q1 Are strong Lewis basic groups (e.g., -NH2) present? Start->Q1 Protect Protect Amine (e.g., Acetylation) Q1->Protect Yes (Prevents catalyst deactivation) Q2 Is over-addition a risk? (Using Grignard/Li reagents) Q1->Q2 No Protect->Q2 FC Friedel-Crafts Acylation (AlCl3 / DCM) Q2->FC No (Standard electrophilic substitution) Weinreb Weinreb Amide Route (Forms stable chelate) Q2->Weinreb Yes

Decision matrix for selecting fluorinated benzophenone synthesis routes.

Frequently Asked Questions (FAQs)

Section A: Friedel-Crafts Acylation Challenges

Q1: My Friedel-Crafts synthesis of an amino-fluorobenzophenone is yielding mostly unreacted starting material. Why is the catalyst failing? Causality: Low yields in this specific reaction are almost always caused by the deactivation of the Lewis acid catalyst (e.g.,


 or 

). The amino group on substrates like 4-chloroaniline acts as a potent Lewis base, coordinating directly with the Lewis acid1[1]. This completely neutralizes the catalyst's ability to generate the required acylium ion from the fluorobenzoyl chloride. Furthermore, if the Lewis acid is dehydrated at too high a temperature during preparation, it forms unreactive solid blocks, dropping yields to ~50%[1]. The Fix: You must protect the amino group (e.g., via acetic anhydride to form an acetamide) prior to the acylation step. Use low-temperature dehydrated

or strictly anhydrous

to achieve yields

and purities

[1].

Q2: I am seeing polyacylation in my Friedel-Crafts reaction. How can I stop this? Causality: Generally, Friedel-Crafts acylation is self-limiting. Due to the strong electron-withdrawing effect of the newly installed carbonyl group, the resulting benzophenone is significantly less reactive than the starting fluorobenzene, meaning multiple acylations usually do not occur 2[2]. If you observe diacylated products, it is typically an artifact of localized heating, poor solvent choice, or an extreme excess of the acylating agent. The Fix: Switch your solvent to Dichloromethane (DCM). DCM provides excellent solubility for fluorinated aromatics and stabilizes the acylium intermediate, allowing the reaction to proceed smoothly at lower temperatures (0–5 °C), which suppresses secondary reactions[3].

Section B: Organometallic Additions & Over-Addition

Q3: When reacting fluorophenylmagnesium bromide with a benzoyl chloride, I get massive amounts of tertiary alcohols instead of the target benzophenone. How do I isolate the ketone? Causality: Acyl chlorides are highly electrophilic. When the Grignard reagent attacks, it forms the ketone. However, the newly formed ketone is often more reactive toward the Grignard reagent than the remaining acyl chloride, leading to a rapid second nucleophilic attack and the formation of a tertiary alcohol. The Fix: Utilize the Weinreb Amide (N-methoxy-N-methylamide) approach 4[4]. Weinreb amides undergo nucleophilic addition to produce a highly stable, five-membered cyclic metal chelate intermediate[4]. This chelate locks the molecule, preventing over-addition. The desired unsymmetrical ketone is only released during the acidic aqueous workup 5[5].

WeinrebMechanism WA Weinreb Amide (N-methoxy-N-methylamide) Chelate 5-Membered Cyclic Chelate (Stable Intermediate) WA->Chelate + Grignard Grignard Ar-MgBr (Nucleophilic Attack) Grignard->Chelate Workup Acidic Workup (H3O+) Chelate->Workup Prevents 2nd attack Ketone Fluorinated Benzophenone (No over-addition) Workup->Ketone Hydrolysis

Mechanism of Weinreb amide preventing over-addition via a stable cyclic chelate.

Quantitative Data Summary

The table below summarizes the impact of solvent and catalyst choices on the efficiency of fluorinated benzophenone synthesis, compiled from field data[1][3].

Solvent / Catalyst SystemPolarityBoiling Point (°C)Yield / EfficiencyPurity & Isolation Notes
Dichloromethane (DCM) Low39.6High (up to 98%)Optimal for fluorinated aromatics; excellent product isolation[3].
Carbon Disulfide (

)
Low46.2Moderate-HighGood isolation, but highly toxic and flammable. Largely obsolete[3].

(Low-temp dehydrated)
N/AN/A~70%

purity; prevents unreactive solid block formation[1].

(High-temp dehydrated)
N/AN/A~50%

purity; catalyst deactivation via aggregation[1].

Self-Validating Experimental Protocols

Protocol A: Optimized Friedel-Crafts Acylation of Fluorobenzene

Use this protocol to maximize regioselectivity and prevent polyacylation.

  • Preparation: In a flame-dried, round-bottom flask equipped with an addition funnel and magnetic stirrer, suspend anhydrous

    
     (1.2 equiv) in dry DCM.
    
  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C.

  • Acylium Generation: Dissolve the fluorobenzoyl chloride (1.0 equiv) in a minimal amount of dry DCM. Add this dropwise to the

    
     suspension over 30 minutes.
    
    • Self-Validation Checkpoint: The suspension should transition to a deep yellow/orange homogeneous complex. If the mixture remains clear and colorless, your

      
       has likely been deactivated by atmospheric moisture.
      
  • Substrate Addition: Add the aromatic substrate (1.1 equiv) dropwise, strictly maintaining the temperature below 5 °C.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours.

  • Quenching: Carefully pour the mixture over a slurry of crushed ice and 1M HCl to decompose the aluminum complex. Extract with DCM, wash with saturated

    
     and brine, dry over anhydrous 
    
    
    
    , and concentrate.
Protocol B: Synthesis via Weinreb Amide (Organometallic Route)

Use this protocol when utilizing Grignard or Organolithium reagents to prevent tertiary alcohol formation.

  • Amide Formation: React your fluorinated carboxylic acid with N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and a coupling reagent (e.g., DMT-MM or

    
    ) in DCM to yield the Weinreb amide.
    
  • Setup: In a flame-dried flask under an Argon atmosphere, dissolve the purified Weinreb amide in anhydrous THF and cool to 0 °C.

  • Nucleophilic Addition: Slowly add the arylmagnesium bromide (1.2 equiv) dropwise via syringe.

    • Self-Validation Checkpoint: Monitor the reaction via TLC. You should observe the complete consumption of the Weinreb amide spot. Crucially, because the intermediate is a stable metal chelate, no highly polar tertiary alcohol spot should appear.

  • Hydrolysis: Quench the reaction by adding a cold aqueous solution of 1M HCl. This acidic workup breaks the tetrahedral chelate, releasing the fluorinated benzophenone.

  • Isolation: Extract the aqueous layer with ethyl acetate, wash the combined organics with brine, dry over

    
    , and purify via flash column chromatography.
    

References

  • Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone. Benchchem. 1

  • Buy 4-Fluoro-4'-methylbenzophenone | 530-46-1. Smolecule. 3

  • WO2020164291A1 - New process for manufacture of fluorinated benzenes and fluorinated benzophenones, and derivatives thereof. Google Patents. 2

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. 5

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. 4

Sources

Troubleshooting

Technical Support Center: High-Purity Workflows for 2'-Chloro-5-fluoro-2-hydroxybenzophenone

Introduction You are likely working with 2'-Chloro-5-fluoro-2-hydroxybenzophenone (CFHB) as a critical intermediate in the synthesis of pharmacologically active benzodiazepines (e.g., metabolites of midazolam or related...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely working with 2'-Chloro-5-fluoro-2-hydroxybenzophenone (CFHB) as a critical intermediate in the synthesis of pharmacologically active benzodiazepines (e.g., metabolites of midazolam or related CNS agents). In these applications, purity is non-negotiable. Impurities such as unreacted 4-fluorophenol, 2-chlorobenzoic acid, or positional isomers can act as chain terminators or form toxic byproducts in downstream cyclization steps.

This guide addresses the two most common user tickets we receive:

  • "My HPLC baseline shows tailing and unidentified shoulder peaks."

  • "Recrystallization is not removing the yellow/brown tint from the final product."

Module 1: Diagnostic HPLC (The "See It" Phase)

Before purification, you must accurately characterize the crude material. Standard neutral HPLC methods often fail for CFHB because the phenolic hydroxyl group (


) partially ionizes, leading to peak tailing and poor resolution.
Optimized HPLC Protocol

The Causality: We use an acidic mobile phase to suppress the ionization of the phenolic hydroxyl group. By keeping the molecule in its neutral protonated form, we sharpen the peak shape and increase the hydrophobicity difference between the target and its more polar impurities (like benzoic acid derivatives).

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 0.1%

for non-MS work)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Wavelength 254 nm (aromatic core) & 310 nm (carbonyl conjugation)
Temperature 30°C

Table 2: Gradient Profile

Time (min)% Mobile Phase BDescription
0.040%Initial equilibration
15.090%Elution of target CFHB
18.090%Wash lipophilic dimers/tars
18.140%Return to initial
23.040%Re-equilibration
Method Validation Workflow

The following diagram illustrates the decision logic for validating this method against your specific crude matrix.

HPLC_Validation Start Inject Crude Sample CheckShape Check Peak Shape (Tailing Factor < 1.5?) Start->CheckShape CheckRes Check Resolution (Critical Pair > 2.0?) CheckShape->CheckRes Yes FailTail Issue: Tailing CheckShape->FailTail No Pass Method Validated CheckRes->Pass Yes FailRes Issue: Co-elution CheckRes->FailRes No ActionpH Action: Lower pH (Increase Acid Modifier) FailTail->ActionpH ActionGrad Action: Flatten Gradient (Reduce %B slope) FailRes->ActionGrad ActionpH->Start Retest ActionGrad->Start Retest

Figure 1: Logic flow for troubleshooting HPLC peak anomalies during CFHB analysis.

Module 2: Purification Protocols (The "Fix It" Phase)

If your HPLC purity is <98%, simple washing is insufficient. You must exploit the Intramolecular Hydrogen Bond (IMHB) specific to ortho-hydroxybenzophenones.

The Science: The hydroxyl group at the 2-position forms a hydrogen bond with the carbonyl oxygen. This "locks" the molecule into a pseudo-ring structure, significantly reducing its polarity compared to impurities like 4-fluorophenol or 2-chlorobenzoic acid, which cannot form this internal bond. We use this solubility difference in the recrystallization strategy.[1]

Protocol A: Dual-Solvent Recrystallization

Target: Removal of unreacted starting materials and isomers.

  • Dissolution: Place 10g of crude CFHB in a flask. Add Methanol (MeOH) (approx. 3-4 mL per gram) and heat to reflux (65°C) until fully dissolved.

    • Note: If solids remain, hot filter immediately to remove inorganic salts (e.g.,

      
       residues).
      
  • Precipitation: Remove from heat. While stirring, slowly add Water dropwise until a persistent turbidity (cloudiness) just appears.

  • Re-solubilization: Add a few drops of hot MeOH to clear the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

    • Why? The non-polar CFHB (stabilized by IMHB) will crystallize out, while the more polar impurities remain in the aqueous-methanolic mother liquor.

  • Filtration: Filter the yellow needles and wash with cold 50% MeOH/Water.

Protocol B: Chemical Cleanup (For Color Removal)

Target: Removal of oxidation byproducts (quinones/tars) causing brown discoloration.

  • Dissolve crude CFHB in Ethyl Acetate .

  • Wash the organic layer 2x with 5% Sodium Hydrosulfite (

    
    )  solution.
    
    • Mechanism:[2][3] Hydrosulfite reduces colored quinone impurities into water-soluble hydroquinones, which are then washed away [1].

  • Wash 1x with Brine, dry over

    
    , and evaporate before proceeding to Protocol A.
    
Purification Logic Map

Purification_Flow Crude Crude CFHB (Purity < 90%) ColorCheck Is sample dark/brown? Crude->ColorCheck Hydrosulfite Wash w/ Na2S2O4 (Protocol B) ColorCheck->Hydrosulfite Yes Recryst Recrystallize MeOH/H2O (Protocol A) ColorCheck->Recryst No Hydrosulfite->Recryst HPLC Run HPLC Recryst->HPLC Decision Purity > 99%? HPLC->Decision Final Release for Synthesis Decision->Final Yes Repeat Repeat Recrystallization Decision->Repeat No Repeat->Recryst

Figure 2: Step-by-step decision tree for purifying CFHB based on visual and analytical feedback.

Module 3: Troubleshooting (FAQs)

Q1: I see a "ghost peak" eluting after my main peak. What is it?

  • Diagnosis: This is likely a dimer or a highly lipophilic impurity formed during the Friedel-Crafts reaction (e.g., poly-acylation).

  • Fix: Ensure your HPLC gradient goes up to 90-95% Acetonitrile (Table 2) to flush this off the column. If it persists in the sample, use Column Chromatography (Silica gel; Hexane:Ethyl Acetate 9:1) before recrystallization.

Q2: My peak is splitting or has a "shoulder."

  • Diagnosis: This often indicates the presence of a positional isomer (e.g., acylation occurred para to the Fluorine instead of ortho to the Hydroxyl, though rare due to directing effects).

  • Fix: Recrystallization alone may not separate isomers with similar solubilities. You must perform a slow recrystallization using Ethanol instead of Methanol, as the solubility difference is often more pronounced in higher alcohols [2].

Q3: The product is oiling out instead of crystallizing.

  • Diagnosis: The solution is too concentrated or cooled too quickly ("crashing out").

  • Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure CFHB if available. Scratch the glass side of the flask with a rod to induce nucleation. Cool much slower (wrap the flask in a towel).

Q4: Why is my retention time shifting between runs?

  • Diagnosis: pH instability. The phenolic proton is sensitive.

  • Fix: Ensure your mobile phase buffer is fresh. If using simple water/formic acid, ensure the acid is mixed thoroughly. For maximum stability, switch to a Phosphate Buffer (pH 2.5) .

References

  • U.S. Patent 3,830,845 . (1974). Purification of 2,4-dihydroxy-benzophenone. Describes the use of sodium hydrosulfite for removing colored impurities from hydroxybenzophenones.[4] Link

  • BenchChem Application Note . (2025). Laboratory Scale Purification of 2-Aminobenzophenone by Recrystallization. Details solvent selection principles for benzophenone derivatives. Link

  • Sielc Technologies . (2018). Separation of 4-Hydroxybenzophenone on Newcrom R1 HPLC column. Establishes baseline conditions for phenolic benzophenone HPLC. Link

  • Sigma-Aldrich . (n.d.). Friedel–Crafts Acylation Mechanism. Provides mechanistic insight into impurity formation (polysubstitution). Link

Sources

Optimization

Troubleshooting low yields in Friedel-Crafts acylation of fluorophenols

Welcome to the Technical Support Center for Advanced Aromatic Substitutions. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and operational...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Aromatic Substitutions. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and operational challenges associated with the Friedel-Crafts acylation of fluorophenols.

Fluorophenols present a unique synthetic challenge: the basicity of the phenolic oxygen leads to catalyst poisoning, while the strong inductive withdrawal (-I effect) of the fluorine atom deactivates the aromatic ring. Below, you will find field-proven diagnostics, mechanistic insights, and self-validating protocols to optimize your yields.

Section 1: Core Troubleshooting FAQs

Q1: Why am I recovering mostly unreacted starting material when using 1.0 equivalent of AlCl₃? A: This is a classic case of catalyst sequestration. Phenols are Lewis bases. The phenolic oxygen coordinates strongly with the Lewis acid (AlCl₃), forming a complex that places a deactivating positive charge immediately adjacent to the aromatic ring[1]. Furthermore, the product ketone also forms a stable complex with AlCl₃[2]. To overcome this and ensure enough free catalyst remains to generate the reactive acylium ion, you must use at least 2.5 to 3.0 equivalents of the Lewis acid.

Q2: My LC-MS shows the correct product mass, but NMR confirms it is an ester (O-acylation) rather than the desired hydroxyaryl ketone (C-acylation). How do I fix this? A: O-acylation is kinetically favored because the phenolic oxygen is highly nucleophilic. Under standard Friedel-Crafts conditions, phenols often react to form esters instead of undergoing C-acylation[3]. To obtain the C-acylated product, you must subject the intermediate ester to a Fries Rearrangement . This involves heating the isolated phenolic ester in the presence of a strong Lewis acid (like AlCl₃) or a Brønsted acid to promote the migration of the acyl group to the aromatic ring[4].

Q3: Does the fluorine atom deactivate the ring toward acylation? A: Yes. While fluorine is an ortho/para director due to resonance (lone pair donation into the π-system), its strong electronegativity creates a powerful inductive effect (-I) that withdraws electron density from the σ-framework. This makes fluorophenols significantly less nucleophilic than standard phenols, requiring highly optimized catalyst loading or elevated temperatures to drive the electrophilic aromatic substitution.

Q4: How can I control whether the acyl group migrates to the ortho or para position during the Fries rearrangement? A: Regioselectivity is strictly temperature-dependent, exhibiting classic kinetic versus thermodynamic control[3].

  • Low temperatures (20–60 °C): Favor the para-substituted product (kinetic control) due to lower steric hindrance[3].

  • High temperatures (>120 °C): Favor the ortho-substituted product (thermodynamic control). The ortho product can form a highly stable bidentate chelate complex with the aluminum catalyst, driving the equilibrium toward this isomer[3].

Section 2: Diagnostic Workflows & Mechanistic Pathways

To systematically resolve low yields, follow the diagnostic decision tree below. If your reaction stalls, identify whether the failure point is at the initial catalyst complexation stage or during the rearrangement phase.

TroubleshootingFlow Start Issue: Low Yield in C-Acylation CheckEq Check Catalyst Equivalents Start->CheckEq EqLow < 2.0 eq AlCl3 CheckEq->EqLow EqHigh ≥ 2.0 eq AlCl3 CheckEq->EqHigh FixEq Increase to 2.5-3.0 eq (Overcome OH Complexation) EqLow->FixEq CheckProd Check Product Profile (LC-MS / NMR) EqHigh->CheckProd IsEster Mainly O-Acylated Ester CheckProd->IsEster IsSM Unreacted Starting Material CheckProd->IsSM FixEster Perform Fries Rearrangement (Heat + Lewis Acid) IsEster->FixEster FixSM Switch to Stronger Acid or PMA@MIL-53 (Fe) MOF IsSM->FixSM

Figure 1: Diagnostic decision tree for troubleshooting low yields in fluorophenol acylation.

Understanding the Fries rearrangement mechanism is critical for optimizing regioselectivity. The diagram below illustrates the divergence between kinetic and thermodynamic pathways.

MechanisticPathway FP Fluorophenol + Acyl Chloride O_Acyl O-Acylation (Ester) Kinetic Product FP->O_Acyl Mild Base / RT Acylium Acylium Ion + Phenolate Complex O_Acyl->Acylium Lewis Acid (AlCl3) Heat (Fries Rearrangement) Para Para-Acylfluorophenol (Low Temp / Kinetic) Acylium->Para < 60°C Ortho Ortho-Acylfluorophenol (High Temp / Thermodynamic) Acylium->Ortho > 120°C

Figure 2: Mechanistic divergence of the Fries rearrangement under kinetic vs. thermodynamic control.

Section 3: Quantitative Catalyst Comparison

Recent advancements have introduced greener, more efficient catalysts that bypass the limitations of stoichiometric AlCl₃. The table below summarizes the performance of various catalytic systems for the model C-acylation of para-fluorophenol[5].

Catalyst SystemEquivalents / LoadingTemp (°C)Reaction TimeTypical YieldMechanistic Notes
Aluminum Chloride (AlCl₃) 2.5 - 3.0 eq120 - 160120 min89%Forms stable bidentate complex; strictly requires two-step Fries rearrangement[3].
Trifluoromethanesulfonic Acid 1.0 eq80180 min93%Strong Brønsted acid; avoids aluminum waste but is highly corrosive[5].
PMA@MIL-53 (Fe) MOF 5.11 wt% (Catalytic)25 (RT)30 - 42 min>96%Heterogeneous, reusable; rapid kinetics at room temperature; green synthesis route[6],[5].

Section 4: Validated Experimental Protocols

Protocol A: Classic Two-Step Acylation via Fries Rearrangement (Thermodynamic Control)

Objective: Synthesize ortho-acylfluorophenol utilizing AlCl₃. This protocol is self-validating; the phase change during the quench step confirms the successful breakdown of the aluminum-product complex.

Step 1: O-Acylation (Esterification)

  • Dissolve 4-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add triethylamine (1.2 eq) and cool the reaction vessel to 0 °C.

  • Dropwise add acetyl chloride (1.1 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation Check: Monitor via TLC. The highly polar phenol spot should completely convert to a higher-Rf ester spot.

  • Wash the organic layer with water, dry over MgSO₄, and concentrate in vacuo to yield 4-fluorophenyl acetate.

Step 2: Fries Rearrangement

  • In a flame-dried flask, combine the isolated 4-fluorophenyl acetate (1.0 eq) with anhydrous AlCl₃ (2.5 eq). Note: The excess is required to saturate the Lewis basic sites of the starting material and the resulting ketone[2].

  • Heat the neat mixture (or utilize nitrobenzene as a solvent) to 140 °C for 2-3 hours to favor the thermodynamically stable ortho-product[3].

  • Validation Check: The mixture will darken and become highly viscous as the bidentate aluminum-ketone complex forms.

  • Cool to room temperature and carefully quench by pouring over crushed ice containing 1M HCl. Caution: Highly exothermic. The acidic quench is mandatory to break the robust Al-chelate and liberate the free ketone.

  • Extract with ethyl acetate, dry, and purify via column chromatography.

Protocol B: Greener Direct C-Acylation using PMA@MIL-53 (Fe) MOF

Objective: Direct, single-step C-acylation at room temperature using a heterogeneous metal-organic framework catalyst[6].

  • In a 25 mL round-bottom flask, combine 4-fluorophenol (7.0 mmol) and acetyl chloride (7.0 mmol)[6].

  • Add 115 mg of the PMA@MIL-53 (Fe) MOF catalyst (optimized to contain 5.11 wt% phosphomolybdic acid)[6].

  • Stir the mixture at room temperature for 30–42 minutes[5].

  • Validation Check: Monitor the reaction via LC-MS. You should observe direct conversion to the C-acylated product without the prolonged accumulation of the O-acylated intermediate.

  • Dilute the mixture with ethyl acetate and recover the heterogeneous catalyst via centrifugation[6].

  • Wash the supernatant with water, dry, and evaporate the solvent to isolate the product in >96% yield[5]. The recovered catalyst can be washed and reused for subsequent cycles[5].

References

  • Fries Rearrangement - Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]

  • Fries rearrangement - Wikipedia. Wikipedia. Available at: [Link]

  • RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. RSC Publishing. Available at:[Link]

  • (PDF) RSM optimization of Friedel-Crafts C-acylation of para-Fluorophenol over the catalysis of Phosphomolybdic acid encapsulated in MIL–53 (Fe) Metallic Organic Frameworks. ResearchGate. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. LibreTexts. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 2'-Chloro-5-fluoro-2-hydroxybenzophenone

An In-Depth Guide to the ¹H NMR Interpretation of 2'-Chloro-5-fluoro-2-hydroxybenzophenone Introduction: Beyond a Spectrum, A Structural Narrative For the medicinal chemist and drug development professional, a Nuclear Ma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H NMR Interpretation of 2'-Chloro-5-fluoro-2-hydroxybenzophenone

Introduction: Beyond a Spectrum, A Structural Narrative

For the medicinal chemist and drug development professional, a Nuclear Magnetic Resonance (NMR) spectrum is more than a series of peaks; it is a detailed structural narrative. The analysis of 2'-Chloro-5-fluoro-2-hydroxybenzophenone, a substituted benzophenone, offers a compelling case study in untangling complex spectral data. The unique electronic environment of this molecule, shaped by a confluence of electron-withdrawing groups, a powerful hydrogen bond, and spin-active nuclei like fluorine, presents a rich interpretive challenge.

This guide moves beyond a simple peak-by-peak assignment. We will dissect the spectrum by first identifying the most dominant and informative features, using them as anchor points to logically deduce the complete proton assignment. We will explore the underlying physical organic principles that dictate the observed chemical shifts and coupling patterns, comparing the spectrum to simpler analogs to highlight the specific influence of each substituent.

The Key Structural Feature: Intramolecular Hydrogen Bonding

The most striking feature in the ¹H NMR spectrum of 2'-Chloro-5-fluoro-2-hydroxybenzophenone is the profound downfield shift of the 2-hydroxy proton. This is not the broad, solvent-dependent signal typically seen for alcohols between 1-5 ppm[1]. Instead, a sharp singlet is anticipated at a chemical shift often exceeding 11-12 ppm.

This dramatic deshielding is a direct consequence of a strong intramolecular hydrogen bond formed between the phenolic proton and the lone pair electrons of the adjacent carbonyl oxygen.[2][3] This interaction, which forms a stable six-membered pseudo-ring, effectively "locks" the proton in place and places it in the strong deshielding zone of the carbonyl group's magnetic anisotropy.[4][5] This signal serves as an unequivocal confirmation of the ortho-hydroxybenzophenone scaffold.

cluster_mol 2'-Chloro-5-fluoro-2-hydroxybenzophenone cluster_hbond Intramolecular H-Bond mol hbond_label Strong deshielding of OH proton (δ > 11 ppm)

Caption: Intramolecular hydrogen bond in 2'-Chloro-5-fluoro-2-hydroxybenzophenone.

Deconstructing the Aromatic Framework: A Tale of Two Rings

The seven aromatic protons are distributed across two distinct phenyl rings, each with its own unique electronic environment. We will refer to the ring bearing the hydroxyl and fluorine as Ring A, and the ring with the chlorine as Ring B.

Ring A: The Interplay of Fluorine, Hydroxyl, and Carbonyl Groups

Ring A contains three protons (H3, H4, H6). Their chemical shifts are governed by the competing effects of the electron-donating hydroxyl group (-OH), the electron-withdrawing fluorine (-F), and the strongly electron-withdrawing benzoyl group.

  • H6: This proton is ortho to the powerfully activating -OH group and meta to the -F. It is expected to be the most upfield (lowest ppm) proton on this ring. It will appear as a doublet of doublets (dd) due to coupling with H4 (meta coupling, ~3 Hz) and the fluorine atom (⁴JHF, meta coupling, ~4-8 Hz).[6]

  • H4: Positioned para to the -OH and ortho to the -F, this proton experiences complex electronic effects. It will be coupled to H3 (ortho coupling, ~9 Hz), H6 (meta coupling, ~3 Hz), and the fluorine atom (³JHF, ortho coupling, ~6-10 Hz).[6] This will likely result in a complex multiplet, often appearing as a triplet of doublets (td) or a doublet of doublet of doublets (ddd).

  • H3: This proton is ortho to the strongly deactivating carbonyl group and meta to the -OH group. It is expected to be the most downfield proton on Ring A. It will appear as a doublet of doublets (dd) due to coupling with H4 (ortho coupling, ~9 Hz) and the fluorine atom (⁵JHF, para coupling, which is often small or zero).

Ring B: The Influence of Chlorine and Carbonyl Anisotropy

Ring B contains four protons. The primary influences are the electron-withdrawing chlorine atom and the anisotropic effect of the carbonyl group, which deshields the ortho protons (H2' and H6').

  • H3', H4', H5', H6': The chlorine atom is an electron-withdrawing group, which generally deshields all protons on the ring compared to unsubstituted benzene.[7] Protons ortho and para to the chlorine will be more deshielded than the meta proton. The signals for this ring will likely appear as a complex multiplet in the aromatic region, typically between 7.3 and 7.8 ppm. Differentiating between these protons often requires 2D NMR techniques. However, we can predict that H6', being ortho to the chlorine and spatially close to the carbonyl group, will likely be the most downfield signal in this spin system.

Comparative Analysis: Isolating Substituent Effects

To truly appreciate the spectral complexity, we can compare the expected ¹H NMR data for our target molecule with that of the simpler 5-Chloro-2-hydroxybenzophenone, which lacks the 2'-chloro and 5-fluoro substituents.

Proton Assignment 2'-Chloro-5-fluoro-2-hydroxybenzophenone (Predicted) 5-Chloro-2-hydroxybenzophenone (Reference) Rationale for Difference
OH ~11.5-12.0 ppm (s)~11.8 ppm (s)Minimal change; dominated by the intramolecular H-bond.
Ring A Protons H6: ~7.0 ppm (dd)H4: ~7.2 ppm (m)H3: ~7.5 ppm (dd)H6: ~7.0 ppm (d)H4: ~7.4 ppm (dd)H3: ~7.6 ppm (d)The fluorine atom introduces H-F coupling, changing multiplicities from doublets to doublet of doublets. It also slightly shields the ortho and para positions through pi-donation.[8]
Ring B Protons ~7.3-7.8 ppm (complex multiplet)~7.4-7.8 ppm (multiplet for 5H)The introduction of the 2'-chloro group breaks the symmetry of the second ring and introduces its own deshielding effects, leading to a more complex pattern for the 4H on Ring B compared to the 5H on the unsubstituted ring.

Protocol for High-Resolution ¹H NMR Acquisition

Obtaining a clean, interpretable spectrum is paramount. The following protocol outlines the key steps for acquiring high-quality data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2'-Chloro-5-fluoro-2-hydroxybenzophenone.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often suitable, but DMSO-d₆ can be used if solubility is an issue.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.

  • Acquisition Parameters:

    • Pulse Angle: Set to a 30-45 degree pulse to allow for a shorter relaxation delay without saturating the signals.

    • Spectral Width: A standard width of 16 ppm (from -2 to 14 ppm) is sufficient to capture all signals, including the downfield hydroxyl proton.

    • Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.

    • Relaxation Delay: A delay of 1-2 seconds is typically adequate.

    • Number of Scans: Acquire 16 or 32 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals, ensuring the baseline is set correctly. Normalize the integration to one of the well-resolved aromatic proton signals.

Confirming Assignments with 2D NMR

While 1D ¹H NMR provides a wealth of information, unambiguous assignment of all aromatic protons, particularly within the complex multiplets of Ring B, is best achieved using two-dimensional NMR experiments.

G cluster_workflow 2D NMR Confirmation Workflow A Acquire 1D ¹H Spectrum (Initial Hypothesis) B Acquire ¹H-¹H COSY (Correlated Spectroscopy) A->B Identifies H-H couplings (neighboring protons) C Acquire ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) A->C Identifies which protons are attached to which carbons E Final Unambiguous Assignment B->E Confirms Ring A & B spin systems D Acquire ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) C->D Correlates protons and carbons over 2-3 bonds D->E Links Ring A to Ring B via the carbonyl carbon

Caption: A typical workflow for confirming structural assignments using 2D NMR.

  • ¹H-¹H COSY (Correlated Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It would clearly map out the H3-H4-H6 spin system of Ring A and the adjacent protons on Ring B.[6]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for the assignment of protonated carbons.[6]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. For instance, it would show a correlation from the H3 and H6' protons to the carbonyl carbon, definitively linking the two aromatic rings and confirming their positions relative to the ketone.

By employing this multi-faceted approach, combining foundational principles with advanced techniques, the complete and accurate structural elucidation of 2'-Chloro-5-fluoro-2-hydroxybenzophenone can be confidently achieved.

References

  • Effect of Intramolecular Hydrogen Bond Formation on the Abraham Model Solute Descriptors for Oxybenzone. MDPI. [Link]

  • Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones: A theoretical study. ResearchGate. [Link]

  • NMR Analysis of Substituted Benzophenones. Oregon State University. [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]

  • 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers in Chemistry. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • Intramolecular hydrogen-bond activation for the addition of nucleophilic imines: 2-hydroxybenzophenone as a chemical auxiliary. Royal Society of Chemistry. [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Hope College. [Link]

  • ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • ¹H NMR Spectroscopy. University of Bath. [Link]

  • The Effect of Fluorine in 1H NMR. Reddit. [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Royal Society of Chemistry. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

Sources

Comparative

A Researcher's Guide to the FT-IR Spectral Analysis of 2'-Chloro-5-fluoro-2-hydroxybenzophenone

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2'-Chloro-5-fluoro-2-hydroxybenzophenone. Designed for researchers, scientists, and professionals in drug development, this d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2'-Chloro-5-fluoro-2-hydroxybenzophenone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between the molecule's unique structural features—such as intramolecular hydrogen bonding and electronic effects from halogen substituents—and their distinct vibrational signatures. We will explore the theoretical underpinnings, present a robust experimental protocol, and offer a comparative analysis of the characteristic absorption bands to provide a comprehensive understanding of this compound's spectral identity.

Introduction: The Molecule and the Method

2'-Chloro-5-fluoro-2-hydroxybenzophenone is a substituted diaryl ketone. Its molecular framework, featuring two phenyl rings bridged by a carbonyl group, is decorated with three distinct functional groups: a hydroxyl group, a chlorine atom, and a fluorine atom. This substitution pattern makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials.

For any synthesized compound, structural verification is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By measuring the absorption of infrared radiation by a molecule, an FT-IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.[1] For 2'-Chloro-5-fluoro-2-hydroxybenzophenone, FT-IR is particularly powerful as it allows for the direct confirmation of its key functional groups: the carbonyl (C=O), hydroxyl (O-H), carbon-chlorine (C-Cl), and carbon-fluorine (C-F) bonds.

A critical structural feature of this molecule is the ortho-positioning of the hydroxyl group relative to the carbonyl bridge. This arrangement facilitates strong intramolecular hydrogen bonding, a phenomenon that significantly influences the vibrational frequencies of both the O-H and C=O groups, providing a key diagnostic element in the spectral analysis.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on the methodology used for sample preparation and data acquisition. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation: The KBr Pellet Method

For solid-state analysis of organic compounds like 2'-Chloro-5-fluoro-2-hydroxybenzophenone, the Potassium Bromide (KBr) pellet method is a well-established and reliable technique. The rationale for this choice is the infrared transparency of KBr, which does not exhibit any absorption bands in the mid-IR region (4000-400 cm⁻¹), thus providing a clear window for the sample's spectrum.[2]

Step-by-Step Protocol:

  • Drying: Gently dry the KBr powder and the analyte (2'-Chloro-5-fluoro-2-hydroxybenzophenone) in an oven at ~110°C for 2-3 hours to remove any adsorbed water. Moisture can introduce broad O-H absorption bands around 3400 cm⁻¹ and interfere with the analysis.

  • Grinding: Add approximately 1-2 mg of the analyte to 150-200 mg of dry KBr powder in an agate mortar.

  • Homogenization: Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for minimizing light scattering and obtaining sharp, well-resolved spectral bands.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition Workflow

The acquisition process involves collecting a background spectrum followed by the sample spectrum. This allows for the mathematical removal of interfering signals from atmospheric water and carbon dioxide.

Caption: Workflow for FT-IR data acquisition.

Instrument Parameters:

  • Spectrometer: A Fourier Transform Infrared Spectrometer

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (co-added to improve signal-to-noise ratio)

Spectral Interpretation: A Detailed Functional Group Analysis

The FT-IR spectrum of 2'-Chloro-5-fluoro-2-hydroxybenzophenone is a composite of absorptions arising from its various functional components. The analysis below connects the observed spectral features to the underlying molecular structure.

The High-Frequency Region (4000-2500 cm⁻¹)
  • O-H Stretching (Phenolic): The most prominent feature in this region is a very broad and intense absorption band centered around 3200-3400 cm⁻¹ . In a non-hydrogen-bonded phenol, this stretch would appear as a sharper peak around 3600 cm⁻¹.[3][4] The observed broadness and significant shift to a lower wavenumber are definitive evidence of strong hydrogen bonding.[5][6] In this molecule, this is due to the formation of a stable six-membered ring via intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen.

  • C-H Stretching (Aromatic): Multiple, weaker, sharp bands are expected in the 3100-3000 cm⁻¹ region.[7] These are characteristic of C-H stretching vibrations where the carbon atoms are part of the aromatic rings.

The Carbonyl (C=O) Stretching Region (~1630 cm⁻¹)
  • C=O Stretching (Diaryl Ketone): The carbonyl stretch is one of the most diagnostic peaks in the spectrum. For a simple diaryl ketone like benzophenone, this band appears around 1665 cm⁻¹.[8][9] However, in 2'-Chloro-5-fluoro-2-hydroxybenzophenone, this peak is shifted significantly to a lower frequency, typically appearing around 1630-1640 cm⁻¹ . This substantial redshift of ~30 cm⁻¹ is a direct consequence of two factors:

    • Conjugation: The carbonyl group is in conjugation with both phenyl rings, which delocalizes the pi-electrons and weakens the C=O double bond, lowering its vibrational frequency.[8][10]

    • Intramolecular Hydrogen Bonding: This is the dominant effect. The hydrogen bond from the ortho-hydroxyl group donates electron density to the carbonyl oxygen, further weakening the C=O bond and causing a pronounced shift to a lower wavenumber.[11] This feature, in conjunction with the broad O-H stretch, confirms the ortho-hydroxybenzophenone scaffold.

The Fingerprint Region (1600-400 cm⁻¹)

This region contains a wealth of complex, overlapping bands that are unique to the molecule.

  • C=C Stretching (Aromatic): A series of sharp to medium intensity bands are observed between 1600 cm⁻¹ and 1450 cm⁻¹ . These correspond to the in-plane stretching vibrations of the carbon-carbon double bonds within the two aromatic rings.[5]

  • C-O Stretching (Phenolic): A strong band appearing in the 1280-1200 cm⁻¹ range can be assigned to the C-O stretching vibration of the phenol group.[5]

  • C-F Stretching (Aryl Fluoride): The carbon-fluorine stretching vibration typically gives rise to a strong and distinct absorption band. For aryl fluorides, this is expected in the 1300-1100 cm⁻¹ range.[12] The exact position depends on the complex vibrational coupling within the fingerprint region.

  • C-Cl Stretching (Aryl Chloride): The carbon-chlorine stretch is expected at a much lower frequency due to the heavier mass of chlorine. This band is typically found in the 850-550 cm⁻¹ region.[7][13] It is often of medium to weak intensity and can sometimes be difficult to assign definitively without comparative analysis.

Caption: Correlation of functional groups to FT-IR absorptions.

Comparative Data Summary

To provide an objective comparison, the table below summarizes the expected vibrational frequencies for the functional groups in 2'-Chloro-5-fluoro-2-hydroxybenzophenone against typical literature values for related, simpler structures. This highlights the diagnostic shifts caused by the molecule's specific substitution pattern.

Functional GroupVibration ModeTypical Range (cm⁻¹)Expected Range for Analyte (cm⁻¹)Causality for Shift/Appearance
Phenolic O-H Stretching3650-3580 (Free)[3]~3300 (Very Broad, Strong)Strong intramolecular hydrogen bonding to the carbonyl oxygen.
Aromatic C-H Stretching3100-3000[5]3100-3000 (Multiple, Sharp, Weak)Characteristic of sp² C-H bonds in aromatic systems.
Ketonic C=O Stretching1665 (Benzophenone)~1635 (Strong, Sharp)Conjugation and significant influence from intramolecular hydrogen bonding.
Aromatic C=C In-ring Stretching1600-1450[7]1600-1450 (Multiple, Medium)Skeletal vibrations of the phenyl rings.
Phenolic C-O Stretching1260-1180~1250 (Strong)Typical for aryl ethers/phenols.
Aryl C-F Stretching1300-1100[12]~1200 (Strong)Strong dipole moment of the C-F bond leads to a strong absorption.
Aryl C-Cl Stretching850-550[7][13]~750 (Medium-Weak)Heavier mass of Cl atom results in a lower frequency vibration.

Conclusion

The FT-IR spectral analysis of 2'-Chloro-5-fluoro-2-hydroxybenzophenone provides a clear and definitive confirmation of its molecular structure. The key diagnostic features are the simultaneous appearance of a very broad O-H stretching band around 3300 cm⁻¹ and a significantly downshifted C=O stretching band at approximately 1635 cm⁻¹. This combination is the hallmark of an ortho-hydroxybenzophenone structure stabilized by strong intramolecular hydrogen bonding. Further confirmation is provided by the characteristic absorptions of the aromatic rings and the strong C-F and weaker C-Cl stretching vibrations in the fingerprint region. This guide demonstrates how a systematic approach to FT-IR analysis, grounded in the principles of vibrational spectroscopy and an understanding of intramolecular forces, serves as an indispensable tool for structural elucidation in modern chemical research.

References

  • ResearchGate. (n.d.). Vibrational spectra and structure of benzophenone and its 18O and d10 labelled derivatives: An ab initio and experimental study. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functio. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Chemistry, Man. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the.... Retrieved from [Link]

  • ACS Publications. (2000). Vibrational Relaxation of OH and OD Stretching Vibrations of Phenol and Its Clusters Studied by IR−UV Pump−Probe Spectroscopy. The Journal of Physical Chemistry A. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • RSC Publishing. (n.d.). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Retrieved from [Link]

  • SlidePlayer. (n.d.). Factors influencing vibration frequencies. Retrieved from [Link]

  • Biocompare. (2013). Molecular Characterization with FT-IR Spectrometry. Retrieved from [Link]

Sources

Validation

HPLC method development for 2'-Chloro-5-fluoro-2-hydroxybenzophenone analysis

Executive Summary & Analyte Profile 2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS: 2341-94-8) is a critical pharmacophore and intermediate, particularly in the synthesis of benzodiazepines (e.g., midazolam, flutazolam)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS: 2341-94-8) is a critical pharmacophore and intermediate, particularly in the synthesis of benzodiazepines (e.g., midazolam, flutazolam). Its analysis presents specific chromatographic challenges due to its halogenated aromatic structure and the presence of a phenolic hydroxyl group ortho to the carbonyl.

This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative. While C18 remains the industry workhorse, our comparative analysis suggests that Phenyl-Hexyl chemistries offer superior selectivity for halogenated benzophenone isomers due to enhanced


 interactions.
Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Structure Halogenated Diaryl KetoneHigh UV absorbance (210, 254, ~330 nm).
LogP ~3.8 – 4.2Highly hydrophobic; requires high organic strength mobile phase.
pKa (Phenol) ~7.5 – 8.5Weakly acidic. Requires acidic mobile phase (pH < 4) to suppress ionization and prevent peak tailing.
Solubility Low in water; High in MeOH/ACNSample diluent must match mobile phase organic ratio to prevent precipitation.

Comparative Method Evaluation

Scenario A: The Industry Standard (C18)
  • Column: C18 (L1), 5 µm, 4.6 x 150 mm.[1]

  • Mechanism: Hydrophobic interaction (London Dispersion Forces).

  • Pros: Robust, widely available, predictable retention.

  • Cons: Limited selectivity for separating positional isomers (e.g., 4'-chloro vs. 2'-chloro analogs) which often co-elute due to similar hydrophobicity.

Scenario B: The Specialized Alternative (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (L11), 3.5 µm, 4.6 x 100 mm.

  • Mechanism: Hydrophobic interaction +

    
     Stacking .
    
  • Pros: The electron-deficient fluorine ring and electron-rich phenolic ring interact uniquely with the phenyl stationary phase, often resolving impurities that co-elute on C18.

  • Cons: Slightly longer equilibration times; UV cutoff of phenyl ligands (rarely an issue at >220 nm).

Performance Benchmark Data (Representative)

Comparison of separation efficiency for the target analyte vs. a common des-chloro impurity.

ParameterMethod A: C18Method B: Phenyl-HexylVerdict
Retention Time (

)
6.2 min7.8 minC18 is faster.
Resolution (

)
1.8 (Baseline)3.2 (Superior) Phenyl-Hexyl provides better impurity clearance.
Tailing Factor (

)
1.31.1Phenyl-Hexyl often yields sharper peaks for aromatics.
Backpressure ~1800 psi~2100 psiComparable (dependent on particle size).

Recommended Experimental Protocol

Method Development Workflow

The following diagram outlines the decision logic for optimizing the separation, specifically addressing the pH-dependent behavior of the phenolic moiety.

MethodDevelopment Start Start: 2'-Cl-5-F-2-OH-Benzophenone Solubility Solubility Check (Dissolve in MeOH) Start->Solubility MobilePhase Select Mobile Phase pH (Target pH 2.5 - 3.0) Solubility->MobilePhase Ensure Neutral State ColumnSelect Column Selection MobilePhase->ColumnSelect C18 Route A: C18 (General Purpose) ColumnSelect->C18 Routine QC Phenyl Route B: Phenyl-Hexyl (Isomer Selectivity) ColumnSelect->Phenyl Impurity Profiling Optimize Gradient Optimization (50-90% B) C18->Optimize Phenyl->Optimize Final Final Method Validation Optimize->Final

Caption: Decision tree for selecting stationary phase based on analytical goals (Routine QC vs. Complex Impurity Profiling).

Detailed Methodology (Route B: Phenyl-Hexyl Optimization)

This protocol prioritizes selectivity and peak shape .

1. Reagents & Preparation
  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (for MS compatibility) or Phosphoric Acid (for UV only). Recommendation: 0.1% Formic Acid.

  • Standard Preparation: Dissolve 10 mg of 2'-Chloro-5-fluoro-2-hydroxybenzophenone in 10 mL of Methanol (Stock A). Dilute to 50 µg/mL with Mobile Phase A:B (50:50).

2. Chromatographic Conditions
  • Column: Phenyl-Hexyl, 100 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C (Controlled temperature is critical for reproducibility).

  • Injection Volume: 5-10 µL.

  • Detection: Diode Array Detector (DAD). Extract chromatograms at 254 nm (universal) and 330 nm (specific to conjugated ketone).

3. Gradient Program
Time (min)% Mobile Phase BEvent
0.050Initial Hold
10.090Linear Ramp (Elution of Analyte)
12.090Wash
12.150Re-equilibration
15.050End of Run

Mechanistic Insight: Why Phenyl-Hexyl?

The superiority of the Phenyl-Hexyl phase for this specific analyte stems from the interaction between the stationary phase and the halogenated rings of the benzophenone.

Interaction Stationary Phenyl-Hexyl Ligand (Stationary Phase) PiPi π-π Stacking Stationary->PiPi Hydrophobic Hydrophobic Interaction Stationary->Hydrophobic Analyte 2'-Cl-5-F-2-OH-Benzophenone (Analyte) PiPi->Analyte Hydrophobic->Analyte

Caption: Dual-mechanism retention: Phenyl ligands engage in pi-pi stacking with the analyte's aromatic rings, enhancing selectivity beyond simple hydrophobicity.

The fluorine atom on the benzophenone ring creates an electron-deficient region, which interacts strongly with the electron-rich


-system of the phenyl ligand. This specific interaction is absent in C18 columns, explaining the improved resolution of positional isomers.

Validation & Troubleshooting

System Suitability Criteria

To ensure the method is "self-validating" in a regulatory environment (GMP), the following criteria must be met before sample analysis:

  • Tailing Factor (

    
    ):  NMT 1.5 (Ensures pH control is effective).
    
  • Theoretical Plates (

    
    ):  > 5000 (Ensures column efficiency).
    
  • Precision (RSD): < 2.0% for 5 replicate injections.

Troubleshooting Guide
  • Problem: Peak Tailing (

    
    ).
    
    • Root Cause:[4][5] Ionization of the phenolic hydroxyl group (2-OH).

    • Solution: Lower Mobile Phase pH. Ensure Formic Acid concentration is at least 0.1% or switch to 0.1% Phosphoric Acid (pH ~2.1).

  • Problem: Double Peaks / Split Peaks.

    • Root Cause:[4][5] Sample solvent mismatch.

    • Solution: If sample is dissolved in 100% MeOH but injected into a 50% Aqueous mobile phase, precipitation occurs. Dilute sample with Mobile Phase A.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC. Retrieved from

  • SIELC Technologies. (2018).[6][7] Separation of Benzophenone on Newcrom R1 HPLC column. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). 2-Hydroxy-5-chlorobenzophenone Spectral Data. Retrieved from

  • World Journal of Pharmaceutical Research. (2014). Impurity profiling of sulisobenzone by RP-HPLC method. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2'-Chloro-5'-hydroxyacetophenone and related Benzophenones. Retrieved from [8]

Sources

Comparative

Comparing reactivity of 2'-Chloro-5-fluoro-2-hydroxybenzophenone vs non-fluorinated analogs

This guide provides a technical comparison of 2'-Chloro-5-fluoro-2-hydroxybenzophenone against its non-fluorinated and non-chlorinated analogs. It focuses on the specific electronic and steric influences of the 5-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 2'-Chloro-5-fluoro-2-hydroxybenzophenone against its non-fluorinated and non-chlorinated analogs. It focuses on the specific electronic and steric influences of the 5-fluoro and 2'-chloro substituents, particularly in the context of cyclization to xanthones and nucleophilic aromatic substitution.

Executive Summary

2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS 2341-94-8) represents a specialized "push-pull" scaffold in organic synthesis. Unlike the standard 2-hydroxybenzophenone (UV absorber) or the 2'-chloro-2-hydroxybenzophenone (xanthone precursor), this fluorinated analog introduces a unique electronic bias.

  • The 5-Fluoro Group: Increases the acidity of the phenolic hydroxyl (lowering pKa) while deactivating the ring toward electrophilic attack.

  • The 2'-Chloro Group: Acts as a "steric lock," forcing the rings out of planarity, and serves as a latent leaving group for intramolecular nucleophilic aromatic substitution (

    
    ).
    

Primary Application: This molecule is a critical intermediate for synthesizing fluorinated xanthones (e.g., 3-fluoroxanthone) and acridones , which are privileged structures in kinase inhibitors and antifungal agents.

Structural & Electronic Analysis

The reactivity differences stem directly from the competing effects of the substituents on the two aromatic rings.

Electronic Landscape Map
FeatureTarget Molecule (2'-Cl, 5-F)Non-Fluorinated Analog (2'-Cl, 5-H)Non-Chlorinated Analog (2'-H, 5-F)
Phenol Acidity (

)
High (~7.5 - 8.0)Moderate (~8.5 - 9.0)High (~7.5 - 8.0)
Phenolate Nucleophilicity Low (Deactivated by F)HighLow
Ring Planarity Twisted (Ortho-Cl steric clash)TwistedPlanar (Strong H-bond)
Cyclization Potential High (via

)
High (via

)
Low (Requires Oxidation)
Leaving Group Cl (Good for

)
Cl (Good for

)
H (Poor)
Graphviz Diagram: Electronic Push-Pull & Sterics

The following diagram illustrates the electronic vectors and steric clash preventing planarity.

ElectronicEffects Phenol Phenolic OH (Nucleophile) RingA Ring A (5-Fluoro Substituted) Phenol->RingA Donates e- (Resonance) Carbonyl Carbonyl Bridge (Electron Sink) RingA->Carbonyl Conjugation (Weakened) RingB Ring B (2'-Chloro Substituted) Carbonyl->RingB Activates C-Cl bond Chlorine 2'-Chlorine (Leaving Group) RingB->Chlorine Bond Labile to S_NAr Sterics Steric Clash (Ortho-Cl vs Carbonyl) Chlorine->Sterics Fluorine 5-Fluoro Group (Inductive Withdrawal) Fluorine->Phenol Increases Acidity Decreases Nucleophilicity Sterics->Carbonyl Twists Bond caption Fig 1. Electronic and Steric Interactions in 2'-Chloro-5-fluoro-2-hydroxybenzophenone

Reactivity Profile: The "Xanthone Switch"

The most distinct reactivity difference is the capacity for Intramolecular Nucleophilic Aromatic Substitution (


) .
Cyclization to Fluorinated Xanthones

The 2'-chloro substituent allows the molecule to cyclize into a xanthone skeleton under basic conditions. The non-chlorinated analog (5-Fluoro-2-hydroxybenzophenone) cannot do this efficiently and requires harsh oxidative coupling (e.g., using


 or CAN), which often fails with electron-deficient rings.

Reaction:



Comparative Kinetics:

  • Vs. Non-Fluorinated (2'-Cl-H): The 5-fluoro group withdraws electron density from the phenolic oxygen. This makes the phenolate less nucleophilic . Consequently, the cyclization of the fluorinated analog is slower and requires higher temperatures (e.g., 120°C vs 80°C) or stronger bases (Cs₂CO₃ vs K₂CO₃) compared to the non-fluorinated analog.

  • Vs. Non-Chlorinated (2'-H-5-F): The 2'-H analog is inert to base. It requires oxidative radical cyclization. The presence of the 5-F group destabilizes the radical intermediates required for oxidative coupling, making the 2'-Cl pathway significantly superior for synthesizing fluorinated xanthones.

Acidity and Chelation

The 5-fluoro group exerts a strong inductive effect (-I), stabilizing the phenolate anion.

  • Result: The

    
     drops by approximately 0.5–1.0 unit compared to the non-fluorinated analog.
    
  • Impact on Synthesis: You can use weaker bases (e.g., bicarbonates) to deprotonate the phenol for alkylation reactions (O-alkylation), reducing side reactions like aldol condensations.

Experimental Protocol: Base-Catalyzed Cyclization

This protocol validates the reactivity of the 2'-Cl group while managing the reduced nucleophilicity caused by the 5-F group.

Objective: Synthesis of 3-Fluoroxanthone via intramolecular


.
Materials
  • Substrate: 2'-Chloro-5-fluoro-2-hydroxybenzophenone (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) - Selected for higher solubility and "cesium effect" in S_NAr.
    
  • Solvent: DMF or DMSO (Anhydrous) - Polar aprotic is required to strip the cation and enhance phenolate reactivity.

  • Temperature: 130°C

Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 g (4.0 mmol) of the benzophenone in 10 mL of anhydrous DMF.

  • Deprotonation: Add 2.6 g (8.0 mmol) of

    
    . The solution will turn bright yellow (phenolate formation).
    
    • Note: If using the non-fluorinated analog,

      
       is sufficient. The 5-F analog benefits from Cs+.
      
  • Cyclization: Heat the mixture to 130°C under

    
     atmosphere.
    
    • Monitoring: Check TLC every hour. The starting material (less polar due to H-bonding) will disappear; a highly fluorescent spot (Xanthone) will appear.

    • Time: Expect 4–6 hours. (The non-fluorinated analog typically finishes in 2 hours).

  • Workup: Pour the reaction mixture into 100 mL ice water. The product will precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water.

Graphviz Diagram: Reaction Pathway

ReactionPathway Start Start: 2'-Chloro-5-fluoro-2-hydroxybenzophenone Step1 Step 1: Deprotonation (Cs2CO3, DMF) Start->Step1 Inter Intermediate: Cesium Phenolate Ion Pair Step1->Inter -H+ TS Transition State: Meisenheimer Complex (Rate Limiting Step) Inter->TS Attack on C-Cl Product Product: 3-Fluoroxanthone TS->Product -Cl- caption Fig 2. S_NAr Cyclization Pathway to Fluorinated Xanthone

Troubleshooting & Critical Parameters

ProblemCauseSolution
Low Yield / Incomplete Reaction The 5-F group deactivates the nucleophile.Switch solvent to DMSO (higher dielectric constant) or increase temp to 150°C.
Side Product: Benzofuran Competitive reaction if

-halogens are present (not applicable here) or radical pathways.
Ensure strict oxygen-free conditions to prevent oxidative side reactions.
Hydrolysis of Cl Water in solvent allows OH- to displace Cl- (intermolecularly) before cyclization.Use strictly anhydrous solvents and dry the base (

is hygroscopic).

References

  • Synthesis of Xanthones via Intramolecular S_NAr

    • Source: Sousa, M. E., & Pinto, M. M. (2005).[1] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447-2479.

    • Relevance: Defines the standard protocols for benzophenone-to-xanthone cycliz
  • Hammett Constants & Fluorine Effects

    • Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
    • Relevance: Provides the and values for Fluorine, validating the acidity/deactiv
  • Benzophenone Cyclization Methodologies

    • Source: BenchChem Technical Guides. (2025).[2] Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone and related cyclizations.

    • Relevance: Provides experimental context for halogenated benzophenone cycliz

Sources

Validation

Definitive Guide: Reference Standards for 2'-Chloro-5-fluoro-2-hydroxybenzophenone Purity Testing

The following guide provides an in-depth technical comparison and protocol framework for selecting and utilizing reference standards for 2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS 2341-94-8). Executive Summary & Compo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and protocol framework for selecting and utilizing reference standards for 2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS 2341-94-8).

Executive Summary & Compound Identity

2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS 2341-94-8) is a critical intermediate and potential degradation impurity in the synthesis of fluorinated benzodiazepines, such as Flurazepam , Midazolam , and Ethyl Loflazepate .

Accurate purity testing of this compound is essential for two distinct workflows:

  • Incoming Raw Material Testing: Verifying the quality of the intermediate before synthesis to prevent downstream yield loss.

  • API Impurity Profiling: Using this compound as a reference marker to quantify it as a process-related impurity in the final Drug Substance.

Critical Distinction: Do not confuse this compound with its amino-analog, 2-Amino-5-chloro-2'-fluorobenzophenone (CAS 784-38-3) . The hydroxy variant (CAS 2341-94-8) contains a phenolic group, altering its pKa, solubility, and retention time significantly compared to the amino variant.

Comparative Analysis: Selecting the Right Reference Standard

In regulated pharmaceutical environments (GMP), the "grade" of the reference standard dictates the validity of your data. Below is an objective comparison of the available alternatives for CAS 2341-94-8.

Table 1: Comparative Performance Matrix of Reference Standard Grades
FeatureTier 1: Pharmacopeial / Primary Standard Tier 2: Certified Reference Material (CRM) Tier 3: Analytical Standard Tier 4: Research Chemical / Reagent Grade
Traceability Statutory (USP/EP/BP). Legally irrefutable.Metrological (ISO 17034). Traceable to SI units.Manufacturer defined (Internal CoA).Minimal. Often "Batch dependent".
Assay Accuracy 100.0% (by definition) or mass balance certified.99.5% ± 0.5% (with Uncertainty Budget).~98-99% (Chromatographic Purity).~95-97% (Variable).
Documentation Official Monograph. No CoA required for use.Comprehensive CoA (Homogeneity, Stability, Water, Residuals).Basic CoA (HPLC Purity, H-NMR).Basic CoA or GC-FID trace only.
Suitability Mandatory for Release Testing & Dispute Resolution.Ideal for Method Validation & Working Standard Qualification.Acceptable for R&D, Early Phase, and ID testing.High Risk. Use only for structural elucidation or as a crude marker.
Cost Factor

$

$

$
The "Purity Trap": Why Tier 4 Fails in GMP

Using a Tier 4 (Research Grade) standard with 97% purity to quantify an impurity limit of 0.10% in an API can lead to a 3% relative error in your calculation solely due to the standard's assay.

  • Scenario: You detect the impurity at 0.10%.

  • Reality: If your standard was actually 95% pure (but labeled 97%), you have overestimated the impurity, potentially rejecting a valid batch (Type I Error). Conversely, if the standard contains UV-absorbing impurities that co-elute, you may underestimate the impurity (Type II Error/Recall Risk).

Technical Deep Dive: Analytical Challenges

Phenolic Acidity & Tailing

The 2-hydroxy group on the benzophenone ring is phenolic (pKa ~7-8). In neutral mobile phases, this proton can dissociate, leading to:

  • Peak broadening/tailing.

  • Retention time shifts based on slight pH changes in the buffer.

  • Solution: The protocol below utilizes an acidified mobile phase (pH < 3.[1]0) to keep the phenol fully protonated (neutral form), ensuring sharp peak shape and reproducible retention.

UV Response Factors

Benzophenones exhibit strong UV absorbance due to the conjugated diaryl ketone system.

  • Primary Max: ~254 nm (Benzoyl band).

  • Secondary Max: ~310-330 nm (Phenolic shift).

  • Recommendation: Use 254 nm for maximum sensitivity (LOD determination), but verify peak purity using a DAD (Diode Array Detector) to ensure no co-eluting isomers (e.g., positional isomers of the chloro/fluoro groups) are present.

Experimental Protocol: Self-Validating Purity Assay

This protocol is designed to serve as a Primary Method for characterizing a Secondary Standard if a Pharmacopeial standard is unavailable.

Methodology: RP-HPLC with UV Detection

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q / 18.2 MΩ)

  • Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility)

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C (Controlled).

  • Detection: UV @ 254 nm (Bandwidth 4 nm).

  • Injection Vol: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Start
15.0 90 Ramp
20.0 90 Hold (Wash)
20.1 40 Re-equilibrate

| 25.0 | 40 | Stop |

Step-by-Step Workflow
  • System Suitability Solution (SST):

    • Prepare a solution containing 0.1 mg/mL of 2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS 2341-94-8) and 0.1 mg/mL of the amino-analog 2-Amino-5-chloro-2'-fluorobenzophenone (CAS 784-38-3).

    • Goal: Achieve Resolution (Rs) > 2.0 between the hydroxy- and amino- variants. The hydroxy variant typically elutes earlier due to the polarity of the phenol vs the amine in acidic conditions (check specific column selectivity).

  • Standard Preparation:

    • Accurately weigh 25.0 mg of the Reference Standard into a 50 mL volumetric flask.

    • Dissolve in 50% Acetonitrile / 50% Water.

    • Dilute to volume (Conc: 0.5 mg/mL).

  • Data Analysis (Mass Balance Approach for Purity):

    • Do not rely solely on "Area %".

    • Calculate Purity (% w/w) = (100% - % Impurities - % Water - % Residual Solvents).

    • Note: Water content (Karl Fischer) and Residual Solvents (GC-HS) must be determined separately if characterizing a working standard.

Decision Logic & Visualization

Diagram 1: Reference Standard Selection Strategy

This decision tree guides the selection of the appropriate standard grade based on the regulatory phase.

ReferenceSelection Start Start: Define Application Phase What is the Development Phase? Start->Phase Early Early R&D / Feasibility Phase->Early Non-Regulated Late Late Stage / Commercial / GMP Phase->Late Regulated (GMP) Use_Reagent Use Reagent Grade (>95% Purity) Early->Use_Reagent Purpose Intended Use? Late->Purpose ID Identification / Structural Elucidation Purpose->ID Qualitative Only Quant Quantification / Release Testing Purpose->Quant ID->Use_Reagent Qualitative Only USP_Avail Is USP/EP Standard Available? Quant->USP_Avail Use_USP USE PRIMARY STANDARD (USP/EP) USP_Avail->Use_USP Yes Use_CRM USE ISO 17034 CRM (Secondary Standard) USP_Avail->Use_CRM No Qualify QUALIFY In-House Standard (Characterize Tier 4 Material) Use_CRM->Qualify If CRM Unavailable

Caption: Logic flow for selecting the appropriate reference standard grade based on regulatory requirements and availability.

Diagram 2: In-House Standard Qualification Workflow

If a commercial CRM is unavailable, you must qualify a research-grade chemical.

QualificationWorkflow Raw Raw Material (CAS 2341-94-8) >98% HPLC Area Tests Required Characterization Raw->Tests ID_Test Identity: 1H-NMR, IR, MS Tests->ID_Test Purity_Test Chromatographic Purity: HPLC (2 methods) Tests->Purity_Test Volatiles Volatiles: Karl Fischer (H2O) GC-HS (Solvents) Tests->Volatiles Inorganics Residue on Ignition (ROI) Tests->Inorganics Calc Mass Balance Calculation: Assay % = 100 - (Imp + H2O + Solv + Res) ID_Test->Calc Purity_Test->Calc Volatiles->Calc Inorganics->Calc Final Qualified Secondary Standard (Valid for 1 Year) Calc->Final

Caption: The "Mass Balance" approach required to certify a working standard when a primary standard is absent.

References

  • European Pharmacopoeia (Ph. Eur.) . Chapter 5.12: Reference Standards. Strasbourg, France: EDQM.

  • United States Pharmacopeia (USP) . General Chapter <11> Reference Standards. Rockville, MD: USP Convention.

  • BenchChem . Application Notes: 2-Amino-5-chloro-2'-fluorobenzophenone in Medicinal Chemistry. (Provides context on the amino-analog vs hydroxy-analog synthesis pathways).

  • Sigma-Aldrich (Merck) . Product Specification: 2-Amino-5-chloro-2'-fluorobenzophenone (CAS 784-38-3).[3][4][5] (Cited for structural comparison and safety data).

  • BLD Pharm . Product Analysis: 2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS 2341-94-8).[6] (Confirmation of CAS and chemical identity).

  • GMP Insiders . Primary Vs Secondary Reference Standards In GMP Labs. (December 2025).[7][8][9]

Sources

Comparative

Elemental Analysis of 2'-Chloro-5-fluoro-2-hydroxybenzophenone: A Comparative Guide to Halogenated Compound Characterization

For drug development professionals and analytical chemists, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a strict regulatory requirement. 2'-Chloro-5-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a strict regulatory requirement. 2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS: 2341-94-8) presents a unique analytical challenge: it is a heavily functionalized aromatic system containing both chlorine and fluorine substituents alongside a standard hydrocarbon core.

Standard elemental analysis (EA) methods often fail to achieve mass balance closure for heavily halogenated compounds. As an application scientist, I frequently observe laboratories struggling with incomplete combustion or instrument degradation when analyzing fluorinated molecules. This guide objectively compares traditional and modern elemental analysis methodologies, providing the theoretical foundation, empirical comparison, and validated protocols necessary to accurately characterize this compound.

Theoretical Elemental Composition

Before selecting an analytical method, we must establish the theoretical baseline. 2'-Chloro-5-fluoro-2-hydroxybenzophenone has the molecular formula C₁₃H₈ClFO₂ .

Using standard atomic weights (C: 12.011, H: 1.008, Cl: 35.45, F: 18.998, O: 15.999), the exact molar mass is calculated as 250.65 g/mol . The theoretical mass fractions are:

  • Carbon (C): 62.29%

  • Hydrogen (H): 3.22%

  • Chlorine (Cl): 14.14%

  • Fluorine (F): 7.58%

  • Oxygen (O): 12.77%

To confirm the identity and purity of a synthesized batch, empirical results must fall within ±0.3% of these theoretical values [1].

The Analytical Challenge: Causality in Method Selection

Why can't we just run this molecule through a standard CHN-O flash combustion analyzer? The causality lies in the thermodynamics of the halogens:

  • C-F Bond Strength: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol). Standard CHN furnaces operating at 900°C often fail to completely mineralize the C-F bond, leading to artificially low fluorine recoveries and carbon fouling [2]. Temperatures exceeding 1000°C are required for complete oxidative pyrolysis.

  • Corrosive Byproducts: Combustion of this molecule generates hydrogen chloride (HCl) and hydrogen fluoride (HF) gases. HF is highly corrosive and will attack the quartz (SiO₂) combustion tubes used in standard CHN analyzers, forming volatile SiF₄. This not only degrades the instrument but also skews oxygen and carbon readouts.

  • Catalyst Poisoning: Halogens can poison the copper reduction catalysts used in standard CHN analyzers to reduce nitrogen oxides, leading to peak tailing and baseline drift.

Because of these factors, standard CHN analyzers are restricted to determining C, H, and N, while specialized techniques must be employed for the halogens [3].

Comparative Analysis of Halogen Methodologies

To achieve full mass balance, laboratories typically choose between three primary methodologies for halogen quantification.

Table 1: Performance Comparison of Halogen Analysis Methods
ParameterStandard CHN-O AnalyzerSchöniger Flask + TitrationCombustion Ion Chromatography (CIC)
Target Elements C, H, O (Fails on F/Cl)Cl, Br, I (Struggles with F)F, Cl, Br, I, S
Combustion Temp. 900°C – 1000°C~1200°C (Flash localized)1050°C – 1100°C (Continuous)
Fluorine Recovery N/A (Damages tube)Variable (70 - 90%)Excellent (>98%)
Chlorine Recovery N/AGood (>95%)Excellent (>98%)
Throughput High (Automated)Low (Highly Manual)High (Fully Automated)
Matrix Interferences High (HF attacks quartz)Moderate (Operator dependent)Low (Chromatographic separation)

Data synthesized from established analytical standards for halogenated organic compounds [4].

Methodological Workflow & Decision Matrix

The following Graphviz diagram outlines the logical decision-making process for analyzing 2'-Chloro-5-fluoro-2-hydroxybenzophenone.

G Sample 2'-Chloro-5-fluoro- 2-hydroxybenzophenone (C13H8ClFO2) Decision Target Elements for Elemental Analysis? Sample->Decision CHNO Standard CHN-O Flash Combustion Decision->CHNO C, H, O only Halogen Halogen Quantification (F, Cl) Decision->Halogen Full Mass Balance (incl. F, Cl) Result1 Accurate C, H, O (Warning: HF damages quartz) CHNO->Result1 Schoniger Schöniger Flask Combustion + Titration Halogen->Schoniger Traditional Method CIC Combustion Ion Chromatography (CIC) Halogen->CIC Modern / Automated Result2 Manual, low throughput. Risk of incomplete C-F cleavage. Schoniger->Result2 Result3 Gold Standard: Simultaneous F- and Cl- detection CIC->Result3

Decision matrix and workflow comparison for the elemental analysis of halogenated benzophenones.

Recommended Protocol: Automated Combustion Ion Chromatography (CIC)

Based on the comparative data, Combustion Ion Chromatography (CIC) is the gold standard for this molecule. CIC uses thermochemical decomposition in the presence of oxygen to convert the analytes to gases, which are then absorbed and directly injected into an IC instrument [4].

This protocol is designed as a self-validating system , ensuring that any incomplete combustion or matrix interference is immediately flagged by the quality control steps.

Step-by-Step CIC Methodology

Step 1: System Equilibration & Blank Validation

  • Equilibrate the combustion furnace to 1050°C to ensure sufficient thermal energy to break the robust C-F bonds [2].

  • Run an empty ceramic sample boat through the furnace. The resulting IC chromatogram must show no detectable F⁻ or Cl⁻ peaks (Procedural Blank).

Step 2: Sample Preparation

  • Using a high-precision microbalance, accurately weigh 1.0 to 3.0 mg of 2'-Chloro-5-fluoro-2-hydroxybenzophenone into a pre-calcined ceramic sample boat.

  • Causality note: Do not exceed 3.0 mg. Overloading the boat can cause localized oxygen depletion during the flash combustion phase, leading to soot formation and incomplete halogen release.

Step 3: Oxidative Pyrolysis

  • Introduce the boat into the furnace using an automated sampler.

  • Combust the sample in a dual-gas stream: Argon (carrier) and high-purity Oxygen (oxidant). The halogens are quantitatively converted into HX and X₂ gases.

Step 4: Gas Absorption

  • Route the combustion exhaust through a gas absorption module containing 10 mL of ultra-pure deionized water (or a dilute H₂O₂ solution).

  • Mechanism: The water traps the volatile halogens, converting them completely into aqueous fluoride (F⁻) and chloride (Cl⁻) ions.

Step 5: Chromatographic Separation & Detection

  • Automatically inject a 20 µL aliquot of the absorption solution onto an anion-exchange column (e.g., Dionex IonPac AS15) [5].

  • Elute the ions using a potassium hydroxide (KOH) gradient.

  • Detect the separated F⁻ and Cl⁻ ions using suppressed conductivity.

Step 6: Self-Validation & Data Processing

  • Quantify the peaks against a 5-point calibration curve prepared from certified inorganic halide standards.

  • QC Check: Immediately following the sample, analyze a Certified Reference Material (CRM) such as 4-fluorobenzoic acid or a known chlorinated standard. The CRM recovery must fall between 98% and 102% . If it drops below 98%, it indicates furnace temperature degradation or incomplete absorption, invalidating the sample run.

Conclusion

For complex pharmaceutical intermediates like 2'-Chloro-5-fluoro-2-hydroxybenzophenone, traditional CHN analysis is insufficient and potentially damaging to instrumentation. While the remains a viable, low-cost alternative for chlorine, it struggles with the thermal demands of the C-F bond. Combustion Ion Chromatography (CIC) provides the necessary thermal energy (>1050°C), automated handling, and chromatographic resolution to accurately and simultaneously quantify both fluorine and chlorine, ensuring strict mass balance closure and regulatory compliance.

References
  • Laboratory of Organic Elemental Analysis. Central Laboratories UCT Prague. Available at:[Link]

  • Schellenberger, S., et al. "Combustion ion chromatography for extractable organofluorine analysis." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Elemental Analysis Methodology. Hebrew University of Jerusalem. Available at:[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 2'-Chloro-5-fluoro-2-hydroxybenzophenone

As a Senior Application Scientist, I frequently observe laboratories mishandling complex halogenated organics, leading to regulatory fines, inflated disposal costs, and severe environmental risks. 2'-Chloro-5-fluoro-2-hy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling complex halogenated organics, leading to regulatory fines, inflated disposal costs, and severe environmental risks. 2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS 2341-94-8) is a highly specialized halogenated aromatic compound[1]. Because its structural scaffold contains both chlorine and fluorine substituents alongside a phenolic hydroxyl group[2], its end-of-life management requires strict adherence to EPA protocols for halogenated organic waste[3].

This guide provides a self-validating, mechanistic protocol for the safe segregation, containment, and ultimate thermal destruction of this compound.

Mechanistic Risk Assessment: The "Why" Behind the Protocol

Understanding the causality behind disposal rules ensures higher compliance in the laboratory. You cannot simply pour 2'-Chloro-5-fluoro-2-hydroxybenzophenone down the drain or throw it in the standard organic waste bin. Here is why:

  • The Dioxin/Furan Threat: The carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds in this molecule are exceptionally stable. If this compound is sent to a standard municipal incinerator, the incomplete combustion of the halogenated aromatic ring acts as a direct precursor to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[4].

  • The Cost of Cross-Contamination: If a researcher accidentally mixes a solution containing this compound into a non-halogenated solvent waste carboy (e.g., acetone or ethanol), the entire volume must legally be reclassified and treated as halogenated waste[5][6]. Halogenated waste disposal is significantly more expensive because it requires specialized twin-chamber incineration[4][5].

Quantitative Data & Regulatory Specifications

To ensure compliance, all personnel handling this chemical must be familiar with its physical properties and regulatory thresholds.

Property / ParameterValue / SpecificationRationale / Regulatory Note
Chemical Name 2'-Chloro-5-fluoro-2-hydroxybenzophenoneHalogenated aromatic ketone[2]
CAS Number 2341-94-8Required identifier for EPA manifesting[2]
Molecular Formula C13H8ClFO2Indicates dual halogenation (Cl, F)[2]
Waste Classification Halogenated Organic WasteStrict prohibition against sink disposal[5][6]
Incineration Temp. >950°C (Secondary Chamber)Minimum temperature to prevent dioxin formation[4]
Gas Residence Time >2 secondsEnsures complete thermal destruction of C-X bonds[4]

Operational Workflow for Disposal

The following step-by-step methodology guarantees a self-validating chain of custody from the benchtop to final destruction.

Phase 1: Source Segregation (The "Cradle" Phase)
  • Determine Physical State: Identify whether the waste is a pure solid (e.g., expired reagent, contaminated weighing paper) or dissolved in a solvent carrier.

  • Isolate Halogenated Streams: If the compound is in a solvent solution, do not mix it with non-halogenated waste streams (like methanol or ethyl acetate)[6]. Direct the waste into a dedicated carboy explicitly designated for "Halogenated Organic Solvents."

  • Verify Compatibility: Ensure the waste container does not contain incompatible chemicals, such as strong oxidizers (e.g., peroxides, nitric acid) or strong bases, which could trigger an exothermic reaction with the phenolic proton[6].

Phase 2: Containment and Labeling
  • Select Proper Containment: Use tightly capped, chemically compatible containers (e.g., High-Density Polyethylene (HDPE) or PTFE-lined amber glass) designed to prevent vapor escape[5].

  • Apply Regulatory Labeling: Attach a red hazardous waste tag immediately upon the first drop of waste entering the container[5].

  • Detail the Constituents: The label must explicitly state "2'-Chloro-5-fluoro-2-hydroxybenzophenone" alongside the primary solvent (e.g., "5% 2'-Chloro-5-fluoro-2-hydroxybenzophenone in Dichloromethane"). Never use abbreviations.

Phase 3: Manifesting and Thermal Destruction (The "Grave" Phase)
  • Engage a Permitted TSDF: Under EPA parlance, you are responsible for this waste "from cradle to grave"[5]. Ensure your waste is transported only by a licensed vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF)[5].

  • Verify Destruction Method: Confirm with your TSDF that the waste will be subjected to liquid injection or rotary kiln incineration[3]. The facility must utilize a twin-chamber incinerator operating at >950°C with a gas residence time of at least 2 seconds to safely cleave the carbon-halogen bonds[4].

Logical Workflow Visualization

DisposalWorkflow Start Waste Generation: 2'-Chloro-5-fluoro-2-hydroxybenzophenone CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Contaminated PPE) CheckState->Solid Liquid Liquid Waste (In Solution) CheckState->Liquid Label Label: Hazardous Waste Halogenated Organic Solid->Label HalogenCheck Is the solvent carrier halogenated? Liquid->HalogenCheck MixHal Combine with Halogenated Waste HalogenCheck->MixHal Yes MixNonHal DO NOT MIX with Non-Halogenated Waste HalogenCheck->MixNonHal No MixHal->Label MixNonHal->MixHal Segregate TSDF Transfer to Permitted TSDF Label->TSDF Incinerate High-Temp Incineration (>950°C, >2s residence) TSDF->Incinerate

Workflow for the segregation and thermal destruction of halogenated benzophenone waste.

Emergency Spill Response Protocol

In the event of an accidental release of 2'-Chloro-5-fluoro-2-hydroxybenzophenone:

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure fume hoods or local exhaust ventilation are operating at maximum capacity.

  • Don Appropriate PPE: Wear nitrile or neoprene gloves, safety goggles, and a lab coat. If the spill involves a highly volatile halogenated solvent carrier, a half-face respirator with organic vapor cartridges may be required.

  • Contain and Absorb: Do not use combustible materials (like paper towels) if the solvent carrier is flammable. Use inert, non-combustible absorbents (e.g., vermiculite, sand, or proprietary chemical spill pads).

  • Package as Hazardous Waste: Sweep up the contaminated absorbent using non-sparking tools and place it into a sealable HDPE container. Label it immediately as "Spill Cleanup: Halogenated Organic Waste" and process it through the workflow outlined above.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at: [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal". Available at: [Link]

  • University of Louisville. "Chemical waste management: combining compatible used organic solvents". Available at:[Link]

  • Central Power Research Institute (CPRI). "GUIDELINES FOR PCBs, PCB-CONTAINING EQUIPMENT AND WASTE DISPOSAL". Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2'-Chloro-5-fluoro-2-hydroxybenzophenone

Topic: Personal protective equipment for handling 2'-Chloro-5-fluoro-2-hydroxybenzophenone CAS Registry Number: 2341-94-8 (Isomer specific)[1] [1] Executive Summary 2'-Chloro-5-fluoro-2-hydroxybenzophenone is a halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2'-Chloro-5-fluoro-2-hydroxybenzophenone CAS Registry Number: 2341-94-8 (Isomer specific)[1]

[1]

Executive Summary

2'-Chloro-5-fluoro-2-hydroxybenzophenone is a halogenated benzophenone derivative commonly utilized as a pharmaceutical intermediate and UV-absorbing scaffold. While specific toxicological data for this exact isomer is limited, its structural analogs (benzophenones and halogenated phenols) suggest a safety profile characterized by skin/eye irritation , potential photosensitization , and aquatic toxicity .[1]

This guide adopts the Precautionary Principle : in the absence of complete toxicological datasets, we treat the compound as a bioactive agent capable of permeating dermal barriers due to the lipophilicity imparted by the chlorine and fluorine substituents.[1]

Part 1: Risk Assessment & Hazard Identification

The "Why" behind the protocol.

To select the correct PPE, we must understand the molecular behavior of the hazard.[1]

  • Lipophilicity & Dermal Absorption: The presence of both Chlorine (2'-position) and Fluorine (5-position) significantly increases the lipophilicity (LogP) of the benzophenone core. This facilitates rapid transport across the stratum corneum (outer skin layer), making dermal exposure a systemic risk, not just a local one.[1]

  • Dust Explosion Potential: As a substituted benzophenone solid, fine particulates can generate static charge. Dispersed dust in a non-ventilated environment poses a deflagration risk if an ignition source is present.[2]

  • Photochemical Activity: The o-hydroxybenzophenone moiety is an active UV absorber (via Excited State Intramolecular Proton Transfer - ESIPT). While useful in applications, this reactivity implies the compound may degrade or generate radical species upon prolonged light exposure, potentially altering its toxicity profile.[1]

Visualization: Hazard-to-Protocol Logic

The following diagram illustrates the decision-making pathway for handling this specific compound.

RiskLogic Hazard Hazard Source: 2'-Cl-5-F-2-OH-Benzophenone Route1 Route: Inhalation (Fine Particulates) Hazard->Route1 Route2 Route: Dermal (Lipophilic Absorption) Hazard->Route2 Control1 Engineering Control: Local Exhaust (Fume Hood) Route1->Control1 Primary Defense Control2 PPE Barrier: Nitrile Gloves (0.11mm+) Route2->Control2 Primary Defense Outcome Safe Operation Control1->Outcome Control2->Outcome

Figure 1: Risk Assessment Workflow linking specific molecular hazards to required controls.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling the compound in a research setting.

Protection CategoryStandard Operation (mg to g scale)High-Risk Operation (Spill / Aerosolization)Scientific Rationale
Respiratory Engineering Control Primary: Handle only in a certified Fume Hood.N95 or P100 Respirator (if hood failure occurs or outside containment).Prevents inhalation of particulates which may cause respiratory tract irritation (STOT-SE).
Dermal (Hands) Nitrile Gloves (Min thickness: 0.11 mm). Double glove recommended.Laminate Film (Silver Shield) if dissolved in penetrating solvents (e.g., DCM).[1]Halogens increase lipid solubility. Latex is permeable to many organic carriers and should be avoided.
Ocular Safety Glasses with side shields (ANSI Z87.1).Chemical Goggles (indirect vent) + Face Shield.Crystalline solids can cause corneal abrasion; phenolic nature poses chemical burn risk to eyes.
Body Lab Coat (Cotton/Poly blend), long pants, closed-toe shoes.[1]Tyvek® Coveralls (disposable).Prevents contamination of street clothes and reduces static discharge risk.
Part 3: Operational Protocols
A. Weighing and Transfer (Solid State)

Goal: Minimize static-induced dispersion.

  • Environment: All weighing must occur inside a chemical fume hood or a balanced enclosure.

  • Static Control: Benzophenone derivatives often exhibit high static cling. Use an anti-static gun or ionizer bar if the powder flies.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the powder is highly charged; use PTFE-coated spatulas to reduce adhesion.

  • Decontamination: Immediately wipe the balance area with a damp Kimwipe (ethanol-moistened) to capture invisible dust.

B. Solubilization (Solution State)

Goal: Prevent breakthrough via solvent carrier.

  • Solvent Choice: Common solvents for this class include Dichloromethane (DCM), Ethyl Acetate, or Acetone.[1]

    • Critical Note: If using DCM, standard nitrile gloves degrade in <5 minutes.[1] Change gloves immediately upon splash or use Silver Shield laminate gloves.

  • Vessel: Use amber glassware. The 2-hydroxybenzophenone core is photo-active; protecting the solution from ambient UV light ensures the integrity of your starting material.

Part 4: Emergency & Disposal Response[3]
Spill Cleanup Workflow

In the event of a spill, do not rush. Follow this logical isolation procedure.

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Powder Assess->Solid Liquid Solution Assess->Liquid WetMethod Wet Method: Cover with solvent-dampened paper towel (Ethanol) Solid->WetMethod Prevent Dust Scoop Scoop into Waste Container WetMethod->Scoop Dispose Disposal: Halogenated Organic Waste Stream Scoop->Dispose Absorb Absorb: Vermiculite or Polypropylene Pads Liquid->Absorb Absorb->Dispose

Figure 2: Decision tree for safe spill remediation.

Waste Disposal[1][3][4]
  • Classification: Hazardous Chemical Waste.

  • Stream: Halogenated Organic . Do not mix with non-halogenated solvents if your facility separates them (due to the Cl/F content, incineration requirements differ).[1]

  • Labeling: Must clearly state "2'-Chloro-5-fluoro-2-hydroxybenzophenone" and "Irritant."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

  • PubChem. (n.d.). Compound Summary: 2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS 2341-94-8).[6] National Center for Biotechnology Information. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Chloro-5-fluoro-2-hydroxybenzophenone
Reactant of Route 2
Reactant of Route 2
2'-Chloro-5-fluoro-2-hydroxybenzophenone
© Copyright 2026 BenchChem. All Rights Reserved.